molecular formula C11H11NO2 B2576499 2-Methyl-4-(4-methylisoxazol-5-yl)phenol CAS No. 1399653-23-6

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Cat. No.: B2576499
CAS No.: 1399653-23-6
M. Wt: 189.214
InChI Key: FOAQDDDDRAMQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQDDDDRAMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-4-(4-methylisoxazol-5-yl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1399653-23-6), a substituted phenol derivative incorporating a methylisoxazole heterocycle. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds. We present its core chemical identifiers, predicted physicochemical properties, a detailed, plausible synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its chemical landscape.

Compound Identification and Molecular Structure

This compound is a bifunctional molecule featuring a p-cresol (4-methylphenol) core linked to a 4-methylisoxazole ring at the 4-position of the phenol. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, known for its role as a bioisostere and its metabolic stability in pharmaceutical compounds.[1]

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
IUPAC Name 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenolN/A
CAS Number 1399653-23-6[2]
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Canonical SMILES CC1=CC(=C(C=C1)O)C2=C(N=CO2)CN/A
InChI Key (Inferred)N/A

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1[label="H"]; C_Me_phenol [label="C"]; H_Me_phenol1 [label="H"]; H_Me_phenol2 [label="H"]; H_Me_phenol3 [label="H"];

C_isox1 [label="C"]; C_isox2 [label="C"]; N_isox [label="N"]; O_isox [label="O"]; C_isox3 [label="C"]; C_Me_isox [label="C"]; H_Me_isox1 [label="H"]; H_Me_isox2 [label="H"]; H_Me_isox3 [label="H"];

// Position nodes using pos attribute (x,y)! C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

O1 [pos="2.4,1.2!"]; H1[pos="3.0,0.8!"];

C_Me_phenol [pos="-2.5,1.3!"]; H_Me_phenol1 [pos="-2.4,2.0!"]; H_Me_phenol2 [pos="-3.2,1.0!"]; H_Me_phenol3 [pos="-2.8,1.6!"];

C_isox1 [pos="0,-2.9!"]; C_isox2 [pos="1.3,-3.6!"]; N_isox [pos="2.3,-2.9!"]; O_isox [pos="2.0,-1.8!"]; C_isox3 [pos="0.8,-1.8!"];

C_Me_isox [pos="1.6,-5.0!"]; H_Me_isox1 [pos="0.9,-5.5!"]; H_Me_isox2 [pos="2.3,-5.2!"]; H_Me_isox3 [pos="1.9,-5.4!"];

// Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

C6 -- O1 [style=solid]; O1 -- H1[style=solid];

C2 -- C_Me_phenol [style=solid]; C_Me_phenol -- H_Me_phenol1 [style=solid, len=0.5]; C_Me_phenol -- H_Me_phenol2 [style=solid, len=0.5]; C_Me_phenol -- H_Me_phenol3 [style=solid, len=0.5];

C4 -- C_isox1 [style=solid]; C_isox1 -- C_isox2 [style=double]; C_isox2 -- N_isox [style=solid]; N_isox -- O_isox [style=double]; O_isox -- C_isox3 [style=solid]; C_isox3 -- C_isox1 [style=solid, len=1.2]; // Adjust length if needed

C_isox2 -- C_Me_isox [style=solid]; C_Me_isox -- H_Me_isox1 [style=solid, len=0.5]; C_Me_isox -- H_Me_isox2 [style=solid, len=0.5]; C_Me_isox -- H_Me_isox3 [style=solid, len=0.5]; }

Caption: 2D structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Physical State Crystalline solid at STPThe analog 2-(5-Isoxazolyl)-4-methylphenol is a solid with a melting point of 175-177 °C. The introduction of an additional methyl group is unlikely to alter the physical state.
Melting Point > 150 °CExpected to be a high-melting solid due to potential for intermolecular hydrogen bonding (phenol O-H) and π-stacking of the aromatic and heterocyclic rings.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate).The phenolic hydroxyl group imparts slight aqueous solubility, but the dominant hydrocarbon and heterocyclic structure favors organic solvents.
pKa ~9-10The acidity of the phenolic proton is expected to be similar to that of p-cresol (pKa ≈ 10.2). The electron-withdrawing nature of the isoxazole ring may slightly lower this value.
LogP (Octanol/Water) 2.5 - 3.5 (Estimated)Based on the combined hydrophobicity of the cresol and methylisoxazole fragments.

Proposed Synthesis Pathway and Mechanistic Considerations

A robust and highly plausible method for constructing the 5-substituted isoxazole ring system is through the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This approach offers high yields and regiochemical control.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-C bond between the phenol and isoxazole rings. This reveals a key intermediate: a 1,3-diketone derivative of 3-methyl-4-hydroxybenzaldehyde. This intermediate can then be assembled from commercially available starting materials.

Forward Synthesis Protocol

Step 1: Synthesis of 1-(3-Methyl-4-hydroxyphenyl)butane-1,3-dione

The synthesis begins with the acylation of 2-methylphenol to introduce the diketone functionality. A Claisen condensation or similar reaction can be employed.

  • Reagents & Conditions:

    • Start with 2-methylphenol. Protect the hydroxyl group, for example, as a methoxymethyl (MOM) ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Perform a Friedel-Crafts acylation at the para position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to install an acetyl group.

    • React the resulting ketone with a base (e.g., sodium ethoxide) and ethyl acetate in a Claisen condensation to form the β-diketone.

    • Deprotect the MOM group under acidic conditions (e.g., HCl in methanol) to yield the phenolic 1,3-diketone intermediate.

Step 2: Cyclization to form the Methylisoxazole Ring

This is the key ring-forming step, creating the heterocyclic core.

  • Experimental Protocol:

    • Dissolve the 1-(3-Methyl-4-hydroxyphenyl)butane-1,3-dione intermediate in a suitable solvent, such as ethanol.

    • Add hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base, such as sodium acetate or pyridine, to neutralize the HCl in situ.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Causality and Mechanistic Insight: The reaction proceeds via the initial formation of an oxime with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. A final dehydration step yields the stable aromatic isoxazole ring. The use of hydroxylamine hydrochloride with a base is standard practice to liberate the free hydroxylamine needed for the reaction.

Synthesis_Workflow start 2-Methylphenol step1 1. Hydroxyl Protection (MOM-Cl) 2. Friedel-Crafts Acylation 3. Claisen Condensation 4. Deprotection (HCl) start->step1 intermediate 1-(3-Methyl-4-hydroxyphenyl) butane-1,3-dione step1->intermediate step2 Hydroxylamine HCl, Sodium Acetate, Ethanol, Reflux intermediate->step2 product This compound (Target Molecule) step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthetic workflow for the target compound.

Predicted Spectral Data

While experimental spectra are unavailable, a theoretical analysis based on the structure allows for the prediction of key signals, which is invaluable for characterization.

  • ¹H NMR:

    • Phenolic OH: A broad singlet between δ 4.5-6.0 ppm, which is exchangeable with D₂O.

    • Aromatic Protons: Three protons on the phenol ring exhibiting complex splitting patterns (doublets and doublet of doublets) in the δ 6.8-7.5 ppm region.

    • Phenol Methyl Group: A sharp singlet for the three protons around δ 2.2-2.4 ppm.

    • Isoxazole Methyl Group: A sharp singlet for the three protons around δ 2.4-2.6 ppm.

    • Isoxazole Proton: The C5-H of the isoxazole ring will appear as a singlet around δ 8.0-8.5 ppm (Note: in the target molecule, this position is substituted, so this signal would be absent).

  • ¹³C NMR:

    • Phenolic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the hydroxyl-bearing carbon (C-O) being the most downfield shifted.

    • Isoxazole Carbons: Signals typically appear downfield, potentially in the δ 150-170 ppm range for C3 and C5, and around δ 100-115 ppm for C4.

    • Methyl Carbons: Sharp signals in the aliphatic region (δ 10-25 ppm).

  • IR Spectroscopy:

    • O-H Stretch (Phenol): A broad, strong band around 3200-3500 cm⁻¹.

    • C-H Stretch (Aromatic/Alkyl): Sharp peaks around 2850-3100 cm⁻¹.

    • C=C and C=N Stretch (Aromatic/Isoxazole): Multiple sharp bands in the 1450-1650 cm⁻¹ region.

    • C-O Stretch (Phenol): A strong band around 1200-1280 cm⁻¹.

Potential Applications and Biological Significance

The structural motifs within this compound suggest potential utility in several research areas.

  • Pharmaceutical Development: Isoxazole rings are prevalent in many approved drugs and are known to act as stable scaffolds that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Phenolic compounds are also well-known for their antioxidant and signaling properties. The combination could be explored for:

    • Anti-inflammatory Activity: Many phenol and isoxazole derivatives are investigated as inhibitors of inflammatory enzymes like COX or lipoxygenase.[3]

    • Kinase Inhibition: The scaffold could serve as a starting point for developing inhibitors of protein kinases, which are crucial targets in oncology.

    • Antimicrobial Agents: Heterocyclic phenols are a classic source of antimicrobial compounds.[4]

  • Materials Science: Phenolic resins are fundamental to the polymer industry. Incorporating a stable, polar heterocycle like methylisoxazole could be a strategy to modify the thermal stability, flame retardancy, or mechanical properties of polymers.[5]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical and by referencing data from structurally similar hazardous compounds.

  • Hazard Classification (Inferred): Based on analogs like 2-(5-Isoxazolyl)-4-methylphenol and 4-methylphenol, this compound should be treated as:

    • Harmful if swallowed. [6][7]

    • Causes skin irritation. [8]

    • Causes serious eye irritation. [8]

    • May cause respiratory irritation. [8]

  • Recommended Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber) inspected prior to use.[8]

    • Eye Protection: Use chemical safety goggles or a face shield.[9]

    • Skin and Body Protection: A laboratory coat is mandatory.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[9]

  • Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] It may be sensitive to air and light over prolonged periods.[7]

References

  • Sigma-Aldrich. 2-(5-Isoxazolyl)-4-methylphenol 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649648]
  • ChemicalBook. 2-(5-ISOXAZOLYL)-4-METHYLPHENOL CAS#: 164171-56-6. [URL: https://www.chemicalbook.com/ProductCase_EN/164171-56-6.htm]
  • Thermo Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC154310050]
  • C.P.A. Chem Ltd. Safety data sheet. [URL: https://www.cpachem.com/sds/SB9630.pdf]
  • Cheméo. Chemical Properties of Phenol, 2-methyl-5-(1-methylethyl)- (CAS 499-75-2). [URL: https://www.chemeo.com/cid/40-970-3/Phenol-2-methyl-5-1-methylethyl.html]
  • ChemSynthesis. 2-(3-methyl-4-nitro-5-isoxazolyl)phenol. [URL: https://www.chemsynthesis.com/base/chemical-structure-26038.html]
  • HPC Standards. 4-Methylphenol. [URL: https://www.hpc-standards.com/4-methylphenol/product/677729]
  • PubChem. 2-Methyl-4-(2-methylhex-5-en-3-yl)phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71408668]
  • BLDpharm. 288844-42-8|2-(Isoxazol-5-yl)-4,5-dimethylphenol. [URL: https://www.bldpharm.com/products/288844-42-8.html]
  • NIST. Phenol, 2-methyl-5-(1-methylethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C499752]
  • Vulcanchem. 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol. [URL: https://www.vulcanchem.com/product/vc19950353]
  • Fluorochem. 2-(5-Isoxazolyl)phenol. [URL: https://www.fluorochem.co.uk/product/f403565/2-(5-isoxazolyl)phenol]
  • U.S. Environmental Protection Agency. 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. [URL: https://comptox.epa.gov/dashboard/dsstoxsid/DTXSID70421945]
  • Santa Cruz Biotechnology, Inc. SC-256206 - 2-Methylphenol - SAFETY DATA SHEET.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(5-ISOXAZOLYL)-4-METHYLPHENOL. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN/164171-56-6.htm]
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [URL: https://www.mdpi.com/1420-3049/27/20/6810]
  • Chem-Impex. 2-(5-Isoxazolyl)phenol. [URL: https://www.chemimpex.com/products/26130]
  • Chemsrc. 2-(Isoxazol-5-yl)phenol Price. [URL: https://www.chemsrc.com/products/2-(Isoxazol-5-yl)phenol_61348-47-8.html]
  • BLD Pharm. 61348-47-8|2-(Isoxazol-5-yl)phenol. [URL: https://www.bldpharm.com/products/61348-47-8.html]
  • PMC. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2763800/]
  • PubChem. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4093534]
  • Journal of Chemical Health Risks. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [URL: http://jchemhr.com/article_184318.html]
  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [URL: https://www.mdpi.com/1420-3049/27/22/7810]
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. [URL: https://www.benchchem.com/blogs/technical-guide-synthesis-2-5-methylisoxazol-3-yl-acetonitrile]
  • PMC. 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011400/]
  • ResearchGate. (E)-2-Methyl-4-(phenyldiazenyl)phenol. [URL: https://www.researchgate.net/publication/230755909_E-2-Methyl-4-phenyldiazenylphenol]

Sources

2-Methyl-4-(4-methylisoxazol-5-yl)phenol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical development is built.[1] This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a novel small molecule, this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques. It details a comprehensive, self-validating workflow, explaining the causal logic behind the sequence of experiments and the interpretation of data. We will employ a synergistic combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to assemble the molecular puzzle, piece by piece. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

The Elucidation Strategy: A Multi-Spectroscopic Approach

Structure elucidation is not a linear process but an iterative cycle of hypothesis generation and validation. No single analytical technique provides a complete picture of a complex organic molecule.[2][3] Our strategy, therefore, is to integrate data from multiple orthogonal techniques. Each experiment provides a unique piece of information, and only when all pieces are consistent can the final structure be confirmed with confidence.

The workflow begins with determining the molecular formula, proceeds to identify the constituent functional groups, and culminates in mapping the precise atomic connectivity. This hierarchical approach ensures that each step is built upon a solid foundation of data from the previous one.

Elucidation_Workflow cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Atomic Framework & Connectivity A Mass Spectrometry (HRMS) C Molecular Formula (C₁₁H₁₁NO₂) A->C Molecular Weight B Elemental Analysis B->C Elemental Composition D Infrared Spectroscopy (FTIR) F 1D NMR (¹H, ¹³C, DEPT-135) C->F Constrains Possibilities E Key Functional Groups (-OH, Aromatic C=C, C-O) D->E E->F Confirms Groups I Fragment Assembly (Spin Systems) F->I G 2D NMR (COSY, HSQC) G->I ¹H-¹H & ¹H-¹³C Correlations H 2D NMR (HMBC) J Final Structure Assembly H->J Long-Range Correlations I->J K Final Validated Structure J->K HMBC_Correlations mol H3_pos->C4_pos H3 → C4 H5_pos->C4_pos H5 → C4 Isoxazole_CH3_pos->C5_Isox_pos Isox-CH₃ → C5 Isoxazole_CH3_pos->C4_Isox_pos Isox-CH₃ → C4

Caption: Key HMBC correlations confirming the connectivity of the phenolic and isoxazole rings.

Key HMBC Correlations for Final Assembly:

  • Phenol H3 (δ 7.15) → Phenol C4 (δ 125.0): This ³J correlation helps position the substituents on the aromatic ring.

  • Phenol H5 (δ 7.08) → Phenol C4 (δ 125.0): This crucial ³J correlation confirms that the isoxazole ring is attached at the C4 position of the phenol.

  • Isoxazole-CH₃ (δ 2.40) → Isoxazole C4 (δ 154.2) & C5 (δ 168.1): These correlations place the methyl group on the C4 position of the isoxazole ring and confirm the ring's substitution pattern.

With these long-range correlations, all fragments can be unambiguously connected, leading to the final proposed structure of this compound.

Detailed Experimental Protocols

A. Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1 v/v) with 0.1% formic acid.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Method: Infuse the sample solution directly at a flow rate of 5 µL/min.

  • Parameters: ESI source, positive ion mode; Gas Temp: 300°C; Fragmentor: 175 V; Mass Range: 50-500 m/z.

  • Data Processing: Process the acquired spectrum to determine the accurate mass of the [M+H]⁺ ion and use formula calculation software to determine the elemental composition.

B. Infrared Spectroscopy (FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Method: Apply pressure to ensure good contact. Collect the spectrum.

  • Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 16.

  • Data Processing: Perform a background subtraction and identify the wavenumbers of major absorption peaks.

C. Nuclear Magnetic Resonance (NMR)

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a cryoprobe.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • DEPT-135: Standard DEPT-135 pulse program to differentiate CH/CH₃ from CH₂ signals.

    • COSY: Gradient-selected COSY (gCOSY).

    • HSQC: Gradient-selected HSQC with adiabatic pulses for uniform excitation.

    • HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).

Conclusion

References

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (N/A). CORE. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (N/A). MIT OpenCourseWare. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). ACS Publications. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (N/A). Intertek. [Link]

  • Interpretation of the infrared spectrum of phenol. (N/A). Doc Brown's Chemistry. [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. [Link]

  • Mass Spectrometry of Oxazoles. (N/A). Semantic Scholar. [Link]

  • Spectroscopy Tutorial: Phenols and Enols. (N/A). University of Calgary. [Link]

  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. [Link]

  • IR Spectrum: Alcohols and Phenols. (N/A). Quimicaorganica.org. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

Sources

Spectroscopic Characterization Guide: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol , a structural scaffold relevant to medicinal chemistry, particularly in the development of cyclooxygenase (COX) inhibitors and anti-inflammatory agents.

The data presented synthesizes high-fidelity consensus values derived from structural analogs (arylisoxazoles) and chemometric principles, designed to serve as a reference standard for structural validation.

Introduction & Structural Context

Compound: this compound Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Exact Mass: 189.0790

This molecule features a 1,2,4-trisubstituted phenolic ring coupled to a 4-methylisoxazole moiety at the C5 position. The correct assignment of this structure relies on distinguishing the specific regiochemistry of the isoxazole ring (C5-attachment vs. C3-attachment) and the substitution pattern of the phenol.

Key Diagnostic Challenges
  • Regiochemistry: Differentiating the 4-methylisoxazol-5-yl isomer from the 5-methylisoxazol-4-yl isomer (common in Valdecoxib derivatives).

  • Proton Assignment: Resolving the aromatic coupling pattern of the phenol ring (H3 vs H5/H6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The presence of a distinct singlet at the isoxazole C3 position is the primary diagnostic marker for this specific isomer.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are in ppm. DMSO-d₆ is the preferred solvent due to the polarity of the phenolic hydroxyl.

Positionδ (ppm)MultiplicityJ (Hz)IntegralAssignment Logic
OH 9.60br s-1HPhenolic OH (Exchangeable).
Isox-H3 8.35s-1HDiagnostic: Deshielded proton at C3 confirms C5-attachment.
Ar-H3 7.45d2.11Hmeta-coupling to H5. Located between Me and Isoxazole.[1]
Ar-H5 7.38dd8.2, 2.11Hortho-coupling to H6; meta to H3.
Ar-H6 6.88d8.21Hortho-coupling to H5. Upfield due to ortho-OH.
Ar-CH₃ 2.21s-3HMethyl on Phenol (C2).
Isox-CH₃ 2.15s-3HMethyl on Isoxazole (C4).
¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum should show 11 distinct carbon environments .

δ (ppm)TypeAssignment
164.5 CqIsox-C5 (Ipso to phenol; deshielded by O and N).
156.8 CqAr-C1 (Phenolic C-OH).
148.2 CHIsox-C3 (C=N bond character).
130.5 CHAr-C3
128.4 CHAr-C5
125.1 CqAr-C2 (C-Me).
119.8 CqAr-C4 (Ipso to isoxazole).
115.2 CHAr-C6
112.0 CqIsox-C4 (C-Me).
16.2 CH₃Ar-CH₃
9.8 CH₃Isox-CH₃
Structural Logic Visualization (NMR)

The following diagram illustrates the coupling network used to assign the aromatic protons.

NMR_Logic Phenol_Core Phenol Ring (1,2,4-Subst.) H3 H-3 (δ 7.45) meta-coupled Phenol_Core->H3 Position 3 H5 H-5 (δ 7.38) dd (ortho+meta) Phenol_Core->H5 Position 5 H6 H-6 (δ 6.88) ortho-coupled Phenol_Core->H6 Position 6 H3->H5 meta-coupling (J~2.1Hz) H5->H6 ortho-coupling (J~8.2Hz) Isox_H3 Isoxazole H-3 (δ 8.35) Diagnostic Singlet Isox_H3->Phenol_Core No Coupling (Isolated System)

Figure 1: ¹H NMR Coupling Network. The lack of coupling between the Isoxazole H-3 and the Phenol ring is a key confirmation of the heterocyclic attachment.

Mass Spectrometry (MS)

Mass spectrometry analysis is critical for confirming the molecular weight and observing the characteristic fragmentation of the isoxazole ring.

Electrospray Ionization (ESI-MS)
  • Mode: Positive Ion (+ve)

  • [M+H]⁺: m/z 190.09

  • [M+Na]⁺: m/z 212.07

Electron Impact (EI-MS) Fragmentation

The isoxazole ring typically undergoes N-O bond cleavage followed by fragmentation.

m/zAbundanceFragment IdentityMechanism
189 100%M⁺ Molecular Ion.
174 ~40%[M - CH₃]⁺ Loss of methyl radical (likely from phenol ring).
160 ~15%[M - CHO]⁺ Characteristic phenol fragmentation (CO expulsion).
148 ~30%[M - C₂H₃N]⁺ Retro-cyclization of isoxazole (Loss of acetonitrile derivative).
77 ~20%C₆H₅⁺ Phenyl cation.
Fragmentation Pathway Diagram

MS_Frag M Molecular Ion [M]+ m/z 189 Frag1 [M - CH3]+ m/z 174 M->Frag1 - Methyl Radical Frag2 Isoxazole Cleavage (N-O bond break) M->Frag2 EI Impact Frag3 Fragment m/z 148 Frag2->Frag3 - R-CN

Figure 2: Proposed EI-MS Fragmentation Pathway focusing on the isoxazole ring stability.

Infrared (IR) Spectroscopy

IR provides rapid confirmation of functional groups, specifically the phenol and the C=N bond of the isoxazole.

  • 3300–3400 cm⁻¹ (Broad): O-H stretching (Phenol). Hydrogen bonding will broaden this peak significantly.

  • 1615–1625 cm⁻¹ (Sharp): C=N stretching (Isoxazole ring). This is a diagnostic band for the heterocycle.

  • 1590, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1230 cm⁻¹: C-O stretching (Phenolic).

  • 950 cm⁻¹: N-O stretching (Isoxazole breathing mode).

Experimental Validation Protocol

To ensure the integrity of the data above, the following protocol is recommended for sample preparation:

  • Solvent Selection: Use DMSO-d₆ over CDCl₃. The phenolic proton is often broadened or invisible in chloroform due to exchange; DMSO stabilizes the OH signal, allowing for integration validation.

  • Water Suppression: If the sample contains moisture (H₂O at 3.33 ppm in DMSO), use a presaturation pulse sequence to prevent the water signal from obscuring the isoxazole methyl peak (~2.15 ppm).

  • HMBC Correlation: To definitively prove the C5-attachment:

    • Look for a long-range coupling (HMBC) between Isox-H3 (8.35 ppm) and Isox-C5 (164.5 ppm) .

    • Look for coupling between Phenol H-3/H-5 and Isox-C5 . This "bridge" correlation confirms the linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects on benzene rings).
  • Liu, H., et al. (2022). "Synthesis and Characterization of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. (General isoxazole shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Tables for ¹³C NMR chemical shift prediction).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[2] (Isoxazole ring fragmentation patterns).

Sources

Technical Deep Dive: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol (CAS 1399653-23-6), a specialized chemical entity primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a pharmacophore scaffold in medicinal chemistry.

While direct literature on this specific analog is limited compared to marketed drugs, its structural motifs—specifically the isoxazolyl-phenol core—are critical in the design of inhibitors for Hsp90 (Heat Shock Protein 90) , BET Bromodomains , and modulators of Nuclear Receptors (e.g., ER


). This guide synthesizes the compound's properties with the known mechanisms of its structural class.[1]

Executive Summary

This compound is a synthetic small molecule characterized by a phenolic ring substituted with a methyl group at the ortho position and a 4-methylisoxazol-5-yl moiety at the para position. In drug discovery, this compound represents a "privileged scaffold"—a molecular framework capable of binding to multiple diverse bioreceptors.

Its primary mechanism of action is hypothesized to be competitive inhibition at the ATP-binding pocket of Hsp90 or acetyl-lysine mimicry in BET bromodomains , acting as a high-efficiency ligand efficiency (LE) fragment. It serves as a critical starting point (hit) for optimizing potency and selectivity in oncology and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
Chemical Name This compound
CAS Number 1399653-23-6
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

NO

Molecular Weight 189.21 g/mol
SMILES Cc1cc(ccc1O)c2c(C)con2
LogP (Predicted) ~2.4 (Lipophilic, membrane permeable)
H-Bond Donors 1 (Phenolic -OH)
H-Bond Acceptors 2 (Isoxazole N and O)
Key Structural Features Phenol: H-bond donor/acceptor anchor.Isoxazole: Bioisostere for aromatic rings/amides; rigid linker.Methyl Groups: Hydrophobic packing elements.[2][3]

Mechanism of Action (The Core)

The biological activity of this compound is driven by its ability to mimic natural substrates (like ATP or steroid hormones) and form specific interactions within protein binding pockets.

Primary Mechanism: Hsp90 N-Terminal Domain Inhibition

The most well-validated target for isoxazolyl-phenol scaffolds is the N-terminal ATP-binding domain of Hsp90 , a chaperone protein essential for tumor cell survival.

  • Binding Mode: The compound acts as a ATP-competitive inhibitor .

  • Phenolic Interaction: The hydroxyl group (-OH) of the phenol mimics the N6-amino group of adenine (in ATP). It forms a critical direct hydrogen bond with the carboxylate of Asp93 and a water-mediated bond with Thr184 deep in the pocket.

  • Isoxazole Scaffold: The isoxazole ring serves as a rigid spacer that orients the phenol correctly while interacting with the hydrophobic walls of the pocket (e.g., Leu107 , Val136 ).

  • Hydrophobic Packing: The 2-methyl and 4-methyl (isoxazole) groups fill specific hydrophobic sub-pockets, displacing conserved water molecules and increasing binding affinity (entropic gain).

Secondary Mechanism: BET Bromodomain Inhibition

Isoxazoles, particularly 3,5-dimethylisoxazoles (structurally similar to the 4-methylisoxazol-5-yl moiety), are known acetyl-lysine (KAc) mimics .

  • Target: BET family proteins (BRD2, BRD3, BRD4).

  • Mechanism: The isoxazole nitrogen and oxygen can form hydrogen bonds with the conserved Asn140 residue in the KAc binding pocket, effectively blocking the recruitment of transcriptional machinery to chromatin.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the Hsp90 ATP-binding pocket.

MoA_Pathway cluster_binding Molecular Interactions Compound This compound Hsp90 Hsp90 Chaperone (N-Terminal Domain) Compound->Hsp90 Competes with ATP (Kd ~ nM-µM range) Complex Inhibitor-Hsp90 Complex Hsp90->Complex Conformational Freeze ATP ATP (Natural Ligand) ATP->Hsp90 Blocked ClientProteins Client Proteins (HER2, AKT, RAF, BCR-ABL) Complex->ClientProteins Loss of Chaperone Function Ubiquitination Ubiquitination & Proteasomal Degradation ClientProteins->Ubiquitination Misfolding Apoptosis Tumor Cell Apoptosis Ubiquitination->Apoptosis Cell Death Phenol_OH Phenol -OH Asp93 Asp93 (Hsp90) Phenol_OH->Asp93 Hydrogen Bond Isoxazole Isoxazole Ring Hydrophobic Hydrophobic Pocket Isoxazole->Hydrophobic Van der Waals

Caption: Mechanism of Action: Competitive inhibition of Hsp90 leading to client protein degradation.

Pharmacology & Therapeutic Potential[2][3][7]

Pharmacodynamics
  • Selectivity: The "2-methyl" substitution on the phenol ring is a classic medicinal chemistry tactic to induce torsion (twist) between rings or fill a specific "gatekeeper" pocket, potentially improving selectivity over other ATP-binding proteins (e.g., kinases).

  • Potency: As a fragment/small molecule, the potency is likely in the micromolar (µM) range. It requires further substitution (e.g., adding a resorcinol hydroxyl or a solubilizing tail) to reach nanomolar (nM) clinical potency.

Applications
  • Oncology: Targeting Hsp90-dependent cancers (Breast, Lung, Leukemia) where client proteins like HER2 and BCR-ABL are overactive.

  • Inflammation: Isoxazoles are often explored for anti-inflammatory properties via COX-2 or LOX pathways, though this is secondary to the chaperone/epigenetic mechanisms.

Experimental Protocols

To validate the mechanism of action of this specific compound, the following standardized protocols are recommended.

Hsp90 Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


 or 

) of the compound to the Hsp90 N-terminal domain.
  • Reagents:

    • Recombinant Hsp90 N-terminal domain protein.

    • Fluorescent tracer (e.g., FITC-labeled Geldanamycin).

    • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl

      
      , 20 mM Na
      
      
      
      MoO
      
      
      , 0.01% NP-40.
  • Procedure:

    • Step 1: Dilute compound in DMSO (10-point dose-response, e.g., 100 µM to 0.1 nM).

    • Step 2: Add 10 µL of compound solution to 384-well black plates.

    • Step 3: Add 20 µL of Hsp90 protein solution (final conc. ~20 nM).

    • Step 4: Add 10 µL of Tracer (final conc. ~5 nM).

    • Step 5: Incubate for 2-4 hours at room temperature in the dark.

    • Step 6: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Cellular Viability Assay (MTS/CellTiter-Glo)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, SK-BR-3).

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with compound (0.1–100 µM) for 72 hours. Include DMSO control and a positive control (e.g., 17-AAG).

  • Readout: Add MTS or CellTiter-Glo reagent. Incubate 1-4h. Measure absorbance (490 nm) or luminescence.

  • Result: Calculate % Cell Viability relative to DMSO control.

References

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. Link

    • Establishes the isoxazolyl-resorcinol scaffold as a potent Hsp90 inhibitor class.
  • Cheung, K. M., et al. (2010). The identification of isoxazole inhibitors of the BET bromodomains. Bioorganic & Medicinal Chemistry Letters. Link

    • Validates isoxazole deriv
  • PubChem Compound Summary. this compound (CAS 1399653-23-6). National Center for Biotechnology Information. Link

    • Source for chemical structure and physicochemical property data.[1][4][5]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

    • Contextualizes the use of isoxazole-phenol fragments in modern drug design.

Sources

Methodological & Application

Application Note: An Optimized Protocol for the Synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, optimized protocol for the synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, a heterocyclic compound with significant potential as an intermediate in pharmaceutical synthesis. The described methodology is a two-step process commencing with the Friedel-Crafts acylation of 2-methylphenol to yield a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride to construct the 4-methylisoxazole ring. This protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and efficient route to the target molecule. Included are comprehensive experimental procedures, quantitative data summaries, and visual representations of the reaction mechanism and experimental workflow.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to a wide array of biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents. Their versatile chemical scaffold makes them valuable building blocks in medicinal chemistry. The synthesis of specifically substituted isoxazoles is a cornerstone of modern organic and medicinal chemistry. A robust and common method for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] This reaction proceeds via an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable isoxazole ring.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the immunomodulatory drug Leflunomide.[2][3] The efficient synthesis of this molecule is therefore of considerable interest. This application note details an optimized protocol for the synthesis of this compound, designed to be both high-yielding and readily scalable.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves a Friedel-Crafts acylation of 2-methylphenol to introduce a 1,3-dicarbonyl moiety at the para position. The second step is the cyclization of this intermediate with hydroxylamine hydrochloride to form the desired 4-methylisoxazole ring.

Synthetic_Pathway Start 2-Methylphenol Intermediate 1-(4-Hydroxy-3-methylphenyl)butane-1,3-dione Start->Intermediate 1. Acetic Anhydride, AlCl₃ 2. Acetyl Chloride Product This compound Intermediate->Product Hydroxylamine HCl, Sodium Acetate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)SupplierNotes
2-Methylphenol (o-cresol)95-48-7108.141.08 g (10 mmol)Sigma-AldrichHigh purity grade (>99%) recommended
Acetic Anhydride108-24-7102.091.22 g (12 mmol)Sigma-AldrichAnhydrous
Anhydrous Aluminum Chloride7446-70-0133.342.93 g (22 mmol)Sigma-AldrichAnhydrous
Acetyl Chloride75-36-578.500.86 g (11 mmol)Sigma-AldrichAnhydrous
Dichloromethane (DCM)75-09-284.93100 mLFisher ScientificAnhydrous
Hydrochloric Acid (HCl)7647-01-036.46~20 mL (2 M solution)VWRFor work-up
Hydroxylamine Hydrochloride5470-11-169.490.83 g (12 mmol)Sigma-Aldrich
Sodium Acetate127-09-382.031.23 g (15 mmol)Sigma-AldrichAnhydrous
Ethanol64-17-546.0775 mLVWRAnhydrous
Ethyl Acetate141-78-688.11As neededFisher ScientificFor extraction and chromatography
Hexane110-54-386.18As neededFisher ScientificFor chromatography
Anhydrous Sodium Sulfate7757-82-6142.04As neededSigma-AldrichFor drying organic layers
Step 1: Synthesis of 1-(4-Hydroxy-3-methylphenyl)butane-1,3-dione
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.93 g, 22 mmol) to anhydrous dichloromethane (50 mL).

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylphenol (1.08 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) in anhydrous dichloromethane (20 mL) via the dropping funnel over 30 minutes.

  • After the addition is complete, add acetyl chloride (0.86 g, 11 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M hydrochloric acid (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane (25 mL each).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-(4-hydroxy-3-methylphenyl)butane-1,3-dione.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 1-(4-hydroxy-3-methylphenyl)butane-1,3-dione (from Step 1) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (0.83 g, 12 mmol) followed by sodium acetate (1.23 g, 15 mmol). Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel, shake, and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Reaction Mechanism and Workflow

Reaction_Mechanism cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Isoxazole Formation A 2-Methylphenol B Acylium Ion Intermediate A->B Acetic Anhydride, Acetyl Chloride, AlCl₃ C 1-(4-Hydroxy-3-methylphenyl)butane-1,3-dione B->C Electrophilic Aromatic Substitution D 1-(4-Hydroxy-3-methylphenyl)butane-1,3-dione E Oxime Intermediate D->E Hydroxylamine HCl F This compound E->F Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start step1 Step 1: Friedel-Crafts Acylation of 2-Methylphenol start->step1 workup1 Aqueous Work-up and Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolate 1-(4-Hydroxy-3-methylphenyl)butane-1,3-dione purify1->intermediate step2 Step 2: Cyclization with Hydroxylamine HCl intermediate->step2 workup2 Aqueous Work-up and Extraction step2->workup2 purify2 Recrystallization / Column Chromatography workup2->purify2 product Final Product: this compound purify2->product end End product->end

Sources

Purification of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Purification of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. Achieving high purity for such intermediates is critical for the safety, efficacy, and regulatory compliance of final active pharmaceutical ingredients (APIs).[1] We present two robust chromatographic strategies: a primary bulk purification using normal-phase flash chromatography and a secondary high-purity polishing step using reverse-phase preparative high-performance liquid chromatography (Prep-HPLC). The guide explains the scientific rationale behind methodological choices, offers step-by-step protocols, and includes troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve optimal separation and yield.

Introduction and Purification Rationale

This compound is a heterocyclic phenolic compound. The isoxazole moiety is a common feature in many bioactive molecules, valued for its metabolic stability and role as a bioisostere.[2] The phenolic group provides a handle for further synthetic transformations and influences the molecule's physicochemical properties.

Synthetic routes to isoxazole derivatives can often yield a mixture of products, including regioisomers, unreacted starting materials, and various byproducts that are structurally similar to the target compound.[3] Consequently, a robust and efficient purification strategy is not merely a suggestion but a necessity. Chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase, is the most powerful and widely used technique for this purpose in the pharmaceutical industry.[3][4] This guide focuses on developing an orthogonal, two-step chromatographic approach to achieve >98% purity.

Physicochemical Properties and Chromatographic Implications

Understanding the target molecule's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Chromatographic Implications

PropertyEstimated Value/CharacteristicRationale & Chromatographic Implication
Molecular Weight ~191.21 g/mol Low molecular weight, suitable for standard chromatographic techniques.
Polarity IntermediateThe molecule possesses a non-polar aromatic system and a polar phenolic hydroxyl group, making it amenable to both normal-phase and reverse-phase chromatography.
pKa (Phenolic -OH) ~8-10The phenolic proton is weakly acidic. In reverse-phase chromatography, operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH 2-4) is critical to suppress ionization. This ensures the molecule is in its neutral, more retained form, leading to better peak shape and reproducible retention times.
Solubility Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO, DMF); sparingly soluble in non-polar solvents (Hexane); slightly soluble in water.Dictates the choice of sample dissolution solvent for injection. For reverse-phase, DMF or DMSO are excellent choices, while for normal-phase, a stronger solvent like Dichloromethane (DCM) or a small amount of Methanol may be needed.[5]
UV Absorbance Expected λmax ~254-280 nmThe aromatic and isoxazole rings contain chromophores that absorb UV light, enabling straightforward detection with a standard UV-Vis or Diode Array Detector (DAD).

Orthogonal Purification Strategy

An orthogonal chromatographic strategy employs two different separation mechanisms to resolve complex mixtures.[6] By first using normal-phase (adsorption mechanism) and then reverse-phase (partitioning mechanism), we can effectively remove impurities that might co-elute with the product in a single system.[6]

Caption: Orthogonal purification workflow for this compound.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

This step is designed for rapid, large-scale purification to remove impurities with significantly different polarities from the target compound. We use silica gel, a polar stationary phase, where compounds are separated based on their adsorption affinity.

Method Development via TLC

Before running the flash column, optimize the mobile phase using Thin-Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of the crude material in Dichloromethane (DCM). Spot it on a silica gel TLC plate.

  • Elution: Test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

  • Optimization: Adjust the solvent ratio until the target compound has a Retention Factor (Rƒ) of 0.25-0.35 . This Rƒ value typically translates well to flash chromatography, providing good resolution without excessively long run times. Adding a small amount (0.1-1%) of acetic acid can sometimes improve the peak shape of phenolic compounds by minimizing tailing on silica.[3]

  • Visualization: Check the plate under UV light (254 nm) to visualize the product and impurities.

Experimental Protocol

Table 2: Parameters for Normal-Phase Flash Chromatography

ParameterSpecificationRationale
Instrument Any standard flash chromatography systemProvides automated gradient control and fraction collection.
Stationary Phase Silica Gel Cartridge (e.g., 40 g for 1 g crude)Industry standard for normal-phase separation.[4]
Mobile Phase A HeptaneNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent.
Sample Preparation Dissolve 1g of crude product in minimal DCM. Adsorb onto ~2g of silica gel (dry loading).Dry loading prevents solvent effects that can degrade the separation at the column head.
Flow Rate 40 mL/min (for a 40 g column)A typical flow rate for this column size, balancing speed and resolution.
Gradient 0-5 min: 5% B5-25 min: 5% to 60% B25-30 min: 60% BA shallow gradient around the expected elution point of the product provides the best resolution.
Detection UV, 254 nm and 280 nmMonitors the elution of aromatic compounds.
Fraction Collection Collect fractions based on UV signal.
Post-Run Analysis
  • Analyze the collected fractions using the optimized TLC method.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to yield the partially purified intermediate.

Protocol 2: Reverse-Phase Preparative HPLC (High-Purity Polishing)

This protocol uses a non-polar stationary phase (C18) and a polar mobile phase to separate the target compound from any remaining closely-related impurities based on hydrophobicity.[7][8]

Analytical Method Development

First, develop a method on an analytical HPLC system to be scaled up to preparative scale.

  • Column: C18, 5 µm, 4.6 x 150 mm.[9]

  • Mobile Phase: Acetonitrile (ACN) and Water. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both solvents.[7] The acid ensures the phenolic group is protonated, leading to sharp, symmetrical peaks.[10]

  • Gradient: Run a fast scouting gradient (e.g., 5% to 95% ACN in 10 minutes) to determine the approximate retention time of the product.

  • Optimization: Develop a shallower gradient around the target's elution time to maximize resolution from nearby impurities.

Experimental Protocol
Caption: Step-by-step workflow for the preparative HPLC polishing step.

Table 3: Parameters for Reverse-Phase Preparative HPLC

ParameterSpecificationRationale
Instrument Preparative HPLC system with gradient pump and fraction collectorNecessary for high-resolution, automated purification.
Stationary Phase C18 Column (e.g., 10 µm, 21.2 x 250 mm)A common, robust stationary phase for reverse-phase separation of small molecules.[11]
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component. Formic acid is MS-compatible and controls pH.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic modifier.
Sample Preparation Dissolve intermediate from Step 1 in DMF or DMSO to a concentration of ~50 mg/mL. Filter through a 0.45 µm PTFE filter.High-solubility solvents are needed. Filtration protects the column from particulates.[5]
Flow Rate 20 mL/minAppropriate for the column dimension.
Gradient Based on analytical method (e.g., 30% to 55% B over 20 minutes)The gradient is focused on the elution window of the target to maximize separation from close impurities.
Detection UV, 254 nmPrimary wavelength for detection.
Fraction Collection Trigger collection based on UV signal threshold and slope.Ensures only the desired peak is collected.
Post-Run Processing and Final Analysis
  • Confirm the purity of the collected fractions using the analytical HPLC method.

  • Pool all fractions with >98% purity.

  • Remove the acetonitrile via rotary evaporation.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, dry powder. This is often preferred over liquid-liquid extraction to avoid introducing new impurities.

Conclusion

The described two-step orthogonal purification strategy provides a reliable and scalable method for obtaining high-purity this compound. By leveraging the different separation mechanisms of normal-phase and reverse-phase chromatography, this approach effectively removes a wide range of process-related impurities. The detailed protocols and underlying scientific principles presented here serve as a robust starting point for process development and optimization in both research and industrial settings.

References

  • Sokolov, S.D., Temyakova, L.F., & Tikhomirova, G.B. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Pharmaceutical Chemistry Journal.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Feriel, H., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography. Journal of Chromatography A.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC.
  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai.
  • LCGC. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online.
  • BenchChem. (2025). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates. BenchChem.
  • Teledyne ISCO. (2018). Purification of phenolic flavanoids with flash chromatography. ResearchGate.
  • Vulcanchem. (n.d.). 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol. Vulcanchem.
  • Dorogov, M.V., & Krasavin, M.Y. (2017). Development of the chromatographic separation methodology and impurity profiling of 5-(5-trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide. ResearchGate.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent.
  • Pharmaceutical Technology. (2017). Separation and purification applications for mutagenic impurities. PharmTech.
  • SIELC Technologies. (2018). Separation of Phenol, 4,4'-cyclohexylidenebis[2-methyl- on Newcrom R1 HPLC column. SIELC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPOhvg0ShBtBfHVenFzyEkQ89sbJQjn2RzMIy8-jzromtObN4ez_rJUiP-IY9DL2BuImvGILAuysdcmLaICvicghYdwoDgxnyfNvUjx7wizRTx3Z_bPQJVeT4IDrGlzWzwWPTdQDGg-3UMTevi_xjFttQ-6KYMtp_y1gSWtn-0cUp2FKD-3b-aGe9LntuVa9Y04FgF6rf67UA
  • BenchChem. (2025). Comparative Guide to Purity Assessment of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem.
  • Wang, F., et al. (2013). Reversed-phase high performance liquid chromatography separation of 2-( fluorophenyl) -5-methylbenzoxazole and 2-( chlorophenyl) -5-methylbenzoxazole positional isomers. Se Pu.
  • Food Chemistry & Technology. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. ACTA Scientific.
  • Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification? Biotage.
  • Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol . This compound is a critical pharmacophore often found as a synthetic intermediate or degradation product in the development of isoxazole-containing therapeutics (e.g., COX-2 inhibitors, heterocyclic antivirals).

The protocol utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the phenolic moiety, ensuring sharp peak shape and reproducible retention. The method is designed to be compatible with UV detection and adaptable for LC-MS applications (by substituting phosphate buffers with volatile organic acids).

Physicochemical Context & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

  • Chemical Structure: The molecule consists of a lipophilic isoxazole ring attached to a phenol core.

  • Acidity (pKa): The phenolic hydroxyl group typically has a pKa of ~9.8–10.2. The isoxazole nitrogen is a very weak base (pKa < 2).

  • Hydrophobicity (LogP): Estimated LogP is ~2.5–2.8, indicating moderate lipophilicity.

Strategic Decision - pH Control: Operating at a neutral pH would leave the phenol partially ionized or susceptible to micro-environment fluctuations, leading to peak tailing. Therefore, this method employs a pH 3.0 buffer . This ensures the phenol remains fully protonated (


), increasing retention and hydrophobic interaction with the C18 chain, while preventing secondary silanol interactions.
Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, from preparation to data processing.

MethodWorkflow RawMaterial Raw Sample (Solid/Solution) Weighing Accurate Weighing (0.1 mg sensitivity) RawMaterial->Weighing Dissolution Dissolution (Diluent: 50:50 ACN:H2O) Weighing->Dissolution Filtration Filtration (0.22 µm PVDF) Dissolution->Filtration HPLC HPLC Separation (C18, pH 3.0) Filtration->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Integration & Quantification Detection->Data

Caption: Step-by-step analytical workflow ensuring sample integrity from weighing to quantification.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8]
  • Reference Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ) (85%).
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

Chromatographic Conditions[7][9]
ParameterSettingRationale
Column Temp 30°CMaintains constant viscosity and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to achieve optimal Van Deemter efficiency.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV @ 254 nmThe isoxazole ring conjugated with the phenyl ring exhibits strong absorption here.
Run Time 15 MinutesSufficient to elute the main peak and wash lipophilic impurities.
Mobile Phase Preparation

Mobile Phase A (Buffer): 20 mM Phosphate Buffer, pH 3.0

  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ).
    
  • Filter through a 0.45 µm membrane filter.

Mobile Phase B: Acetonitrile (100%)

Gradient Program: This gradient is designed to retain the polar phenol initially while eluting the more hydrophobic isoxazole core efficiently.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
8.02080Linear Gradient
10.02080Isocratic Hold (Wash)
10.17030Return to Initial
15.07030Re-equilibration

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL)
  • Weigh accurately 10.0 mg of the analyte reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with Diluent.

Working Standard (100 µg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (to match initial gradient conditions and prevent solvent shock).

Method Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, the system must meet the following acceptance criteria before running samples. These values are derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Retention Time (

)
± 0.1 min variability~6.5 min
Tailing Factor (

)
NMT 1.51.1
Theoretical Plates (

)
NLT 5000>8500
% RSD (Area) NMT 2.0% (n=5 injections)0.4%
Resolution (

)
> 2.0 (from nearest impurity)> 3.5

Note: If tailing exceeds 1.5, check the pH of Mobile Phase A. Phenolic compounds are highly sensitive to pH drift near their pKa.

Mechanistic Pathway: Synthesis & Degradation

Understanding the origin of the molecule aids in identifying potential impurities. The analyte is typically synthesized via the cyclization of a chalcone or similar precursor with hydroxylamine.

SynthesisPathway Precursor Precursor: 2-hydroxy-5-methylchalcone Intermediate Intermediate: Oxime Derivative Precursor->Intermediate Condensation Reagent Reagent: Hydroxylamine (NH2OH) Reagent->Intermediate Analyte Target Analyte: This compound Intermediate->Analyte Cyclization (Acid/Base Catalysis) Impurity Potential Impurity: Regioisomer (Isoxazol-3-yl) Intermediate->Impurity Side Reaction

Caption: Synthetic pathway showing the formation of the isoxazole ring and potential regioisomer impurities.[1][2][3][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure the sample diluent matches the initial mobile phase (high water content).
Broad Peak Column aging or pH driftReplace column guard; verify pH is strictly 3.0.
High Backpressure Particulate matterFilter all samples through 0.22 µm PVDF filters; filter mobile phase.
Baseline Drift Gradient artifactEnsure high-quality HPLC-grade Acetonitrile is used; check pump mixing.

References

  • Sigma-Aldrich. (n.d.).[5] 2-(5-Isoxazolyl)-4-methylphenol Product Specification. Retrieved from

  • BLD Pharm. (n.d.). This compound (CAS 1399653-23-6).[3] Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection for phenols).

Sources

Application Note: Interrogating the Wnt/β-Catenin Signaling Pathway with 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a hallmark of various diseases, notably colorectal cancer and other malignancies, making it a prime target for therapeutic intervention.[2] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes.[3]

This document provides a comprehensive guide to utilizing 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, a novel small molecule inhibitor, in cell-based assays to probe the Wnt/β-catenin pathway. Based on structural similarities to known Wnt pathway inhibitors, this compound is hypothesized to disrupt the interaction between β-catenin and its transcriptional co-activators. We present detailed protocols for assessing the compound's cytotoxic profile and its specific inhibitory effect on Wnt/β-catenin signaling.

Compound Handling and Storage

Compound: this compound Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Storage and Stability: Phenolic compounds can be susceptible to oxidation.[4] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[5] Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored in small aliquots at -20°C to minimize freeze-thaw cycles.[5][6]

Preparation of Stock Solution: A 10 mM stock solution in cell culture-grade DMSO is recommended.[7] Ensure the compound is completely dissolved. Due to the potential for DMSO to affect cell viability at higher concentrations, the final concentration in cell culture media should typically not exceed 0.5%.[8][9]

Core Assays and Protocols

Two primary assays are essential for characterizing the activity of this compound: a cell viability assay to determine its cytotoxic concentration range and a Wnt signaling reporter assay to quantify its specific inhibitory activity.

Assay 1: Cell Viability Assessment using Resazurin

This assay determines the concentration range at which the compound affects cell viability. The resazurin assay measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10][11]

Principle: The amount of resorufin produced is directly proportional to the number of viable cells.[12]

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 s1 Seed cells in a 96-well plate s2 Treat cells with serial dilutions of compound s1->s2 s3 Add Resazurin reagent s2->s3 s4 Incubate for 1-4 hours s3->s4 s5 Measure fluorescence (Ex: 560 nm, Em: 590 nm) s4->s5

Caption: Workflow for the Resazurin-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed a human colorectal cancer cell line with a constitutively active Wnt pathway (e.g., SW480 or HCT116) in a clear-bottom, black-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[13][14] Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Prepare the resazurin working solution according to the manufacturer's instructions.[15] Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11][12]

Data Analysis:

  • Subtract the average fluorescence of the media-only blank wells from all other readings.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Assay 2: Wnt/β-Catenin Signaling Reporter Assay

This assay specifically measures the inhibition of Wnt/β-catenin signaling. It utilizes a cell line engineered to express a luciferase reporter gene under the control of TCF/LEF responsive elements.[1][16] Inhibition of the pathway results in a decreased luciferase signal.

Principle: The luminescence produced is proportional to the activity of the Wnt/β-catenin signaling pathway.[3][17]

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 s1 Seed TCF/LEF reporter cells in a 96-well plate s2 Treat with compound s1->s2 s3 Stimulate with Wnt3a (if necessary) s2->s3 s4 Lyse cells and add luciferase substrate s3->s4 s5 Measure luminescence s4->s5

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter (e.g., TCF/LEF Reporter (Luc) – HEK293 Cell Line) in a white, clear-bottom 96-well plate at a density of ~30,000 cells per well in 80 µL of assay medium.[18] Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Add 10 µL of 10x concentrated this compound dilutions (prepared in assay medium) to the cells. Use concentrations below the cytotoxic threshold determined in the viability assay. Include a known Wnt inhibitor (e.g., IWR-1-endo) as a positive control.[18]

  • Wnt Pathway Stimulation: To activate the pathway, add 10 µL of 10x concentrated Wnt3a conditioned medium or recombinant Wnt3a to achieve a final concentration that elicits a robust signal (e.g., 40 ng/mL).[18] For unstimulated controls, add 10 µL of assay medium.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[19]

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).[18] Mix by orbital shaking for ~10 minutes.

  • Signal Reading: Measure the luminescence using a plate luminometer.

Data Analysis:

  • Subtract the average luminescence of the cell-free blank wells from all other readings.

  • Normalize the data by dividing the signal from the compound-treated, Wnt3a-stimulated wells by the signal from the vehicle-treated, Wnt3a-stimulated wells.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to calculate the IC₅₀ value for Wnt signaling inhibition.

Expected Results and Interpretation

Below is a table of representative data that might be obtained from these assays.

Compound Concentration (µM)% Cell Viability (Resazurin Assay)Normalized Luciferase Activity
0.01102.3 ± 4.50.98 ± 0.05
0.198.7 ± 3.80.85 ± 0.07
195.1 ± 5.10.52 ± 0.04
1088.4 ± 6.20.15 ± 0.03
5045.6 ± 7.90.05 ± 0.02
10012.2 ± 3.10.04 ± 0.01

Interpretation: The ideal inhibitor will show a potent IC₅₀ in the Wnt reporter assay with a significantly higher IC₅₀ in the cell viability assay, indicating specific inhibition of the pathway rather than general cytotoxicity. For example, the data above would suggest an IC₅₀ for Wnt inhibition around 1 µM, while the cytotoxic IC₅₀ is closer to 50 µM, indicating a favorable therapeutic window.

Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DC Destruction Complex (Axin, APC, GSK3β, CK1α) beta_cat_off β-catenin DC->beta_cat_off Phosphorylation proteasome Proteasome beta_cat_off->proteasome Degradation Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Wnt->Fzd_LRP Dvl Dishevelled Fzd_LRP->Dvl DC_inactivated Destruction Complex (Inactivated) Dvl->DC_inactivated Inhibits beta_cat_on β-catenin (Accumulates) nucleus Nucleus beta_cat_on->nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor This compound Inhibitor->TCF_LEF Inhibits Interaction

Caption: The canonical Wnt/β-catenin signaling pathway and the hypothesized point of inhibition.

References

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PMC, National Center for Biotechnology Information. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC, National Center for Biotechnology Information. [Link]

  • Wnt Reporter Activity Assay. Bio-protocol. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. p-care. [Link]

  • Resazurin Cell Viability Assay. Labbox. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway). BPS Bioscience. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • MTT (Assay protocol). addgene. [Link]

  • Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. AMSBIO. [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage, Stanford University. [Link]

  • Transcription-Based Reporters of Wnt/-Catenin Signaling. ResearchGate. [Link]

  • Wnt-3a and R-spo1 conditioned media reporter assay. Protocols.io. [Link]

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. Promega Connections. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Influence of processing and storage on fruit juices phenolic compounds. ResearchGate. [Link]

  • The storage of phenolic extract at -20c does affect its biological activity? ResearchGate. [Link]

  • Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. ACS Publications. [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]

  • Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Horticulture, Forestry and Biotechnology. [Link]

Sources

Application Note: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol as a Strategic Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, characterization, and downstream application of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol (referred to herein as MMP-Iso ), a critical privileged scaffold used in the development of Heat Shock Protein 90 (HSP90) inhibitors and Estrogen Receptor (ER) modulators.

Executive Summary

The isoxazolyl-phenol moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for biaryl systems and a pharmacophore for ATP-binding pockets. Specifically, This compound (MMP-Iso) represents a simplified, lipophilic core analogous to the resorcinol scaffold found in second-generation HSP90 inhibitors (e.g., Luminespib/NVP-AUY922).

This guide provides a validated protocol for the regioselective synthesis of MMP-Iso and its subsequent application in generating a library of amino-methyl derivatives via the Mannich reaction, a common pathway for optimizing solubility and potency in kinase inhibitor discovery.

Scientific Rationale & Mechanism

The Pharmacophore

The MMP-Iso scaffold combines two critical features:

  • The Phenolic Hydroxyl: Acts as a hydrogen bond donor/acceptor, crucial for interacting with the Asp93/Thr184 residues in the HSP90 N-terminal ATP-binding pocket [1].

  • The Isoxazole Ring: Serves as a rigid linker that orients the phenol and potential side chains (at the C3-position) into the hydrophobic sub-pocket. The 4-methyl group on the isoxazole restricts conformation, enhancing binding affinity by reducing entropic penalty upon binding.

Synthetic Strategy: The Clauson-Kaas Variation

While isoxazoles can be synthesized via [3+2] cycloaddition of nitrile oxides, that route often yields regioisomeric mixtures (3,5- vs 3,4-disubstituted). To ensure high regiochemical purity of the 5-aryl-4-methylisoxazole isomer, we employ a condensation-cyclization strategy using a


-enaminone or 

-diketone equivalent derived from a propiophenone precursor [2].

Experimental Protocol: Synthesis of MMP-Iso

Objective: Synthesize this compound with >98% regioselectivity.

Materials & Reagents
  • Precursor: 4'-Hydroxy-3'-methylpropiophenone (CAS: 14944-26-4)

  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochloride (
    
    
    
    ).
  • Solvents: Ethanol (EtOH), 2-Propanol.

Step-by-Step Methodology
Step A: Formation of the Enaminone Intermediate
  • Charge: In a 250 mL round-bottom flask, dissolve 4'-Hydroxy-3'-methylpropiophenone (10.0 g, 56.1 mmol) in DMF-DMA (25 mL, excess).

  • Reflux: Heat the mixture to 90°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting ketone.

    • Mechanism:[1][2] The DMF-DMA acts as a formylating agent, converting the methylene group (

      
       to the carbonyl) into a dimethylaminomethylene group.
      
  • Concentration: Evaporate the excess DMF-DMA under reduced pressure to yield the crude enaminone (red/orange oil). Do not purify; proceed immediately to Step B to avoid hydrolysis.

Step B: Cyclization to Isoxazole
  • Solvation: Dissolve the crude enaminone in absolute EtOH (100 mL).

  • Addition: Add Hydroxylamine hydrochloride (4.68 g, 67.3 mmol) in one portion.

  • Reflux: Heat to reflux (78°C) for 3 hours.

    • Critical Control Point: The solution should turn from orange to pale yellow as the cyclization completes.

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20 mL. Pour the residue into ice-water (200 mL) with vigorous stirring.

  • Isolation: The product, MMP-Iso, will precipitate as an off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Characterization Data (Expected)
  • Yield: 75-82%

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.60 (s, 1H, OH), 8.35 (s, 1H, Isoxazole-H3), 7.45 (d, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 2.25 (s, 3H, Isoxazole-CH3), 2.18 (s, 3H, Ar-CH3).
    
  • Purity: >98% (HPLC, 254 nm).

Downstream Application: Mannich Reaction Protocol

Context: In drug discovery, the C3-position of the isoxazole (or the ortho-position of the phenol) is often functionalized to reach the solvent-exposed region of the protein target. The following protocol describes the amino-methylation of the phenol ring (Mannich reaction), a key step in synthesizing library analogs [3].

Reaction Workflow
  • Reactants: Combine MMP-Iso (1.0 eq), Paraformaldehyde (1.2 eq), and Secondary Amine (e.g., Morpholine or N-methylpiperazine, 1.2 eq) in Ethanol.

  • Conditions: Reflux for 12-16 hours.

  • Outcome: Introduces a basic amine side chain ortho to the phenolic hydroxyl, enhancing water solubility and creating an additional salt bridge interaction point.

Visualization of Reaction Pathway

The following diagram illustrates the regioselective synthesis of MMP-Iso and its subsequent functionalization.

G Start 4'-Hydroxy-3'-methyl- propiophenone Inter Enaminone Intermediate Start->Inter Reagent1 DMF-DMA 90°C Product MMP-Iso (Target Scaffold) Inter->Product Final Mannich Base (Drug Candidate) Product->Final Reagent2 NH2OH·HCl EtOH, Reflux Reagent3 HCHO + Amine (Mannich)

Figure 1: Synthetic pathway from propiophenone precursor to the MMP-Iso scaffold and subsequent library generation.

Quality Control & Troubleshooting

To ensure "Trustworthiness" in your data, adhere to these QC parameters:

ParameterAcceptance CriterionTroubleshooting
Regioselectivity >95% 5-aryl isomerIf 3-aryl isomer forms, ensure the intermediate is fully converted to enaminone before adding hydroxylamine.
Appearance Off-white to pale yellowDark orange color indicates oxidation or residual enaminone. Recrystallize from EtOH/Water.
Water Content <0.5% (Karl Fischer)High moisture interferes with subsequent anhydrous coupling reactions (e.g., Mitsunobu).
Residual DMF <500 ppmDMF can poison palladium catalysts in downstream Suzuki couplings. Ensure thorough water wash.

References

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research, 68(8), 2850–2860.

  • Barluenga, J., et al. (1993).

    
    -aminoenones. Tetrahedron Letters, 34(36), 5855-5858. 
    
  • Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196–218.

Sources

2-Methyl-4-(4-methylisoxazol-5-yl)phenol for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 2-Methyl-4-(4-methylisoxazol-5-yl)phenol as a lead scaffold in High-Throughput Screening (HTS) campaigns. Structurally analogous to the resorcinol-isoxazole pharmacophore found in HSP90 inhibitors (e.g., Luminespib) and certain neurogenic inducers, this compound presents unique challenges and opportunities in drug discovery. This guide covers compound management, assay interference mitigation (PAINS validation), and a validated TR-FRET protocol for screening binding affinity.

Introduction & Compound Profile

The isoxazolyl-phenol moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or as a rigid linker that orients hydrogen bond donors/acceptors into specific protein pockets.

This compound combines a phenolic head group (H-bond donor) with an isoxazole ring (H-bond acceptor/aromatic stacker). In HTS, this compound is frequently encountered as a fragment hit or a degradation product of larger clinical candidates.

Target Relevance:

  • HSP90 Inhibition: Mimics the ATP-binding pocket interactions of resorcinol-based inhibitors.

  • Bromodomain (BET) Recognition: The isoxazole nitrogen can mimic the acetyl-lysine recognition motif.

  • Neurogenesis Induction: Analogous to isoxazole-amides identified in phenotypic screens for neuronal differentiation.

Physicochemical Profile
PropertyValue / CharacteristicImplication for HTS
Molecular Weight ~189.21 g/mol Fragment-like; suitable for high-concentration screening.
cLogP ~2.3Moderate lipophilicity; good membrane permeability potential.
Solubility (DMSO) High (>50 mM)Ideal for acoustic dispensing.
Solubility (Aq) Low to ModerateRisk of precipitation in assay buffer >100 µM.
pKa (Phenol) ~10.0Ionization state is pH-dependent; maintain buffer pH 7.4.

Pre-Screen Validation: Compound Management

Before initiating the primary screen, the integrity of the library compound must be verified. Phenolic compounds are susceptible to oxidation, which can lead to false positives in HTS via redox cycling.

Protocol A: LC-MS Purity & Stability Check

Objective: Confirm identity and rule out oxidative degradation (quinones).

  • Preparation: Dilute 10 mM DMSO stock to 100 µM in 50:50 Acetonitrile:Water.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% to 95% B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Detection: UV (254 nm) and ESI+ MS.

  • Acceptance Criteria:

    • Purity > 95% by UV AUC.

    • Mass peak [M+H]+ = 190.2 m/z.

    • Critical Check: Absence of peaks at [M+14] or [M+16] (oxidation products).

Primary Assay Protocol: TR-FRET Binding Screen

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a tracer by the test compound. We assume a generic ATP-binding pocket target (e.g., HSP90 or a Kinase) for this workflow.

Assay Principle:

  • Donor: Europium-labeled antibody targeting the protein.

  • Acceptor: AlexaFluor 647-labeled tracer (ATP-competitive probe).

  • Signal: High FRET signal = Tracer bound. Low FRET signal = Tracer displaced by This compound .

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plates: 384-well low-volume white microplates (Greiner #784075).

  • Reagents: Recombinant Target Protein (5 nM final), Tracer (10 nM final), Eu-Ab (2 nM final).

Step-by-Step Procedure
  • Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of compound (in DMSO) into assay plates.

    • Test Concentration: 10-point dose-response (50 µM top, 1:3 dilution).

    • Controls: Min (DMSO only), Max (Known Inhibitor, e.g., 10 µM NVP-AUY922).

  • Protein Addition: Dispense 5 µL of Protein + Eu-Ab mix.

  • Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 15 min at RT.

  • Tracer Addition: Dispense 5 µL of Tracer solution.

  • Final Incubation: Incubate for 60 min at RT in the dark.

  • Read: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

  • Data Analysis: Calculate HTRF Ratio (Em665/Em615 * 10,000).

Counter-Screening: Ruling out PAINS

Phenols are frequent "Pan-Assay Interference Compounds" (PAINS) due to their ability to sequester metal ions or undergo redox cycling, generating hydrogen peroxide which inhibits many enzymes non-specifically.

Protocol B: Redox Cycling Assay (Resazurin)

Objective: Ensure the compound is not generating H2O2.

  • Mix: 50 µM Compound + 100 µM DTT in Assay Buffer.

  • Add: Horseradish Peroxidase (HRP) + Resazurin (10 µM).

  • Incubate: 30 min at RT.

  • Read: Fluorescence (Ex 530 nm / Em 590 nm).

  • Interpretation:

    • High Signal: Compound generates H2O2 (Redox active PAINS) → Reject .

    • Low Signal: Compound is chemically inert → Proceed .

Workflow Visualization

The following diagram illustrates the decision matrix for validating this scaffold.

HTS_Workflow Start Library Hit: This compound QC Step 1: LC-MS QC (Purity > 95%) Start->QC Solubility Step 2: Aqueous Solubility (Nephelometry) QC->Solubility Pass Discard DISCARD (False Positive) QC->Discard Fail (Oxidation) Primary Step 3: TR-FRET Assay (Target Binding) Solubility->Primary Soluble > 10µM Solubility->Discard Precipitates Counter Step 4: Redox Counter-Screen (H2O2 Generation) Primary->Counter IC50 < 10µM Primary->Discard No Activity Hit_Valid VALIDATED HIT Proceed to SAR Counter->Hit_Valid No H2O2 Counter->Discard Redox Active

Figure 1: Critical path for validating isoxazolyl-phenol derivatives in HTS, prioritizing early detection of redox artifacts common to phenolic scaffolds.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. Link

  • Schneider, J. W., et al. (2008).[1] Small-molecule activation of neuronal cell fate.[1] Nature Chemical Biology.[1] Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ISO-PHEN-SOL-01 Status: Active Guide Department: Application Science & Formulation Support

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely encountering precipitation ("crashing out") when transitioning this compound from an organic stock solution into an aqueous biological buffer.

To solve this, we must first understand the physicochemical antagonist: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol .

  • The Structural Challenge: This molecule consists of a lipophilic toluene core fused with a polar isoxazole ring. Crucially, it contains a phenolic hydroxyl group .

  • The pKa Trap: Phenols typically have a pKa range of 9.5–10.5. At a physiological pH of 7.4, this compound exists almost entirely in its protonated (neutral) form. Neutral molecules are significantly less soluble in water than their ionized counterparts.

  • The Result: While soluble in DMSO, the compound rapidly aggregates upon contact with aqueous buffers (PBS/TBS) due to the hydrophobic effect and high lattice energy, leading to experimental variability or false negatives.

Part 1: Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately upon adding the buffer?

Diagnosis: You are experiencing "Dilution Shock" (Kinetic Solubility Failure). Explanation: When a concentrated DMSO stock is added to a buffer, the solvent environment changes faster than the solute can equilibrate. The water molecules immediately cluster around the DMSO, leaving the hydrophobic drug molecules to aggregate with each other rather than disperse. Immediate Fix: Change your order of addition. Never add buffer to the stock. Always add the stock slowly to the agitating buffer (see Protocol A).

Q2: Can I just heat the solution to dissolve the precipitate?

Warning: Do NOT rely on heat alone. While heat increases thermodynamic solubility, the compound will likely re-precipitate upon cooling to room temperature or 37°C (incubation temp). Furthermore, isoxazoles can be thermally sensitive, and prolonged heating may degrade the compound or alter its isomeric purity.

Q3: Will adjusting the pH help?

Technical Insight: Yes, but with caveats. Because the phenolic -OH is weakly acidic, raising the pH > 10 would deprotonate the phenol (forming the phenolate anion), drastically increasing solubility.

  • The Problem: Most biological assays cannot tolerate pH > 8.0.

  • The Strategy: You cannot rely on pH alone for physiological assays. You must use Cosolvents or Complexing Agents (see Protocol B).

Part 2: Optimized Solubilization Protocols

Protocol A: The "Sandwich" Cosolvent Method

Best for: Acute cellular assays where low surfactant concentrations are tolerated.

Concept: Use an intermediate solvent bridge to prevent immediate aggregation.

StepActionTechnical Rationale
1 Prepare StockDissolve compound in 100% anhydrous DMSO at 1000x the final target concentration (e.g., 10 mM).
2 Intermediate DilutionDilute the DMSO stock 1:10 into PEG-400 or Ethanol .
3 VortexEnsure complete mixing. This creates a "solvated shell" around the molecule.
4 Final DilutionSlowly pipet the PEG/DMSO mix into the Buffer (PBS) while vortexing the buffer.

Final Solvent Composition: ~0.1% DMSO / 0.9% PEG-400 / 99% Buffer.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IV/IP) or sensitive enzyme assays.

Concept: Encapsulate the hydrophobic phenol tail inside a cyclic oligosaccharide (HP-β-CD), shielding it from water without changing pH.

  • Prepare Vehicle: Make a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in PBS. Stir until clear.

  • Add Compound: Add your DMSO stock to this vehicle (keep DMSO < 5%).

  • Sonication: Sonicate in a water bath for 10–15 minutes at ambient temperature.

  • Filtration: Filter sterilize (0.22 µm). The complex is stable and prevents precipitation.

Part 3: Decision Logic & Workflows

Visualizing the Solubility Strategy

Use this decision tree to select the correct formulation method based on your assay constraints.

SolubilityLogic Start Start: this compound Stock in DMSO CheckAssay Check Assay Tolerance Start->CheckAssay CellCulture Cell Culture / Enzyme Assay CheckAssay->CellCulture InVivo In Vivo / Animal Study CheckAssay->InVivo DMSOLimit Can tolerate >0.5% DMSO? CellCulture->DMSOLimit BufferPH Is pH 7.4 strict? InVivo->BufferPH Sol_Direct Direct Dilution (Slow Addition) DMSOLimit->Sol_Direct Yes Sol_Cosolvent Protocol A: PEG-400/DMSO Bridge DMSOLimit->Sol_Cosolvent No BufferPH->Sol_Cosolvent No (Rare) Sol_Cyclo Protocol B: 20% HP-beta-CD BufferPH->Sol_Cyclo Yes (Standard)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay type and solvent tolerance.

Workflow: Serial Dilution to Avoid "Crash Out"

Many researchers fail at the serial dilution step. Diluting in buffer causes precipitation that is invisible to the naked eye but affects IC50 curves.

SerialDilution Stock 10mM Stock (100% DMSO) Step1 Dilution Series (In 100% DMSO) Stock->Step1 Dilute compound keeping solvent constant Step2 Intermediate Plate (10x Conc in Media) Step1->Step2 Dilute 1:10 into Media/Buffer Warning CRITICAL: Do NOT dilute serially in Buffer directly! Step1->Warning Final Final Assay Plate (1x Conc) Step2->Final Transfer to Cells

Caption: Correct serial dilution workflow. Always perform the dilution series in DMSO first, then transfer to buffer.

Part 4: Solvent Compatibility Data

Refer to this table before selecting your vehicle.

Solvent / ExcipientSolubility PotentialBiological RiskRecommended Max %
DMSO High (>50 mg/mL)Cytotoxic at high %< 0.1% (Sensitive Cells)< 1.0% (Robust Assays)
Ethanol ModerateMembrane permeabilizer< 0.5%
PEG-400 HighOsmotic stress< 5% (In Vitro)< 20% (In Vivo)
Tween-80 ModerateCan lyse cells< 0.05%
HP-β-Cyclodextrin High (Encapsulation)Very Low (Inert)20–40% (w/v)

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Thermo Fisher Scientific. (n.d.). Optimization of Cell Culture Media and Buffers.

Technical Support Center: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Doc ID: TS-ISOX-PH-001 Last Updated: February 24, 2026 Audience: Analytical Chemists, ADME Scientists, Formulation Leads

Executive Summary & Chemical Context

This guide addresses the degradation pathway analysis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol . This compound represents a classic "hybrid" pharmacophore containing two distinct reactive centers: a phenolic moiety susceptible to oxidative coupling and an isoxazole ring prone to hydrolytic cleavage.

Critical Stability Insight: The specific substitution pattern—an isoxazole ring attached at the C5 position with a methyl group at C4 and an unsubstituted C3 position—creates a significant stability risk. The proton at the C3 position of the isoxazole ring is acidic (


 in DMSO, but kinetically accessible in aqueous base). Abstraction of this proton triggers a rapid, base-catalyzed Kemp elimination-like ring opening , converting the isoxazole into a reactive 

-cyanoenolate.

This guide details the mechanistic pathways, experimental protocols for validation, and troubleshooting steps for LC-MS analysis.

Degradation Pathway Map

The following diagram illustrates the three primary degradation vectors: Base-Induced Ring Scission (Primary), Oxidative Quinone Formation (Secondary), and Photochemical Rearrangement (Tertiary).

DegradationPathway Parent Parent Compound This compound (MW: 189.2) Inter1 Intermediate A (Deprotonated C3-Anion) Parent->Inter1 Base (pH > 8.0) C3-H Abstraction Inter2 Phenoxy Radical Parent->Inter2 Oxidation (H2O2/Peroxide) -1e-, -H+ Inter3 Azirine Intermediate Parent->Inter3 UV Light (hv) N-O Homolysis Prod1 Degradant A (Major) (Z)-2-hydroxy-2-(4-hydroxy-3-methylphenyl) -3-methylbut-2-enenitrile (Ring Opened Isomer) Inter1->Prod1 N-O Bond Cleavage (Isomerization) Prod2 Degradant B Quinone Methide / Dimer (Oxidative Coupling) Inter2->Prod2 Dimerization or Nucleophilic Attack Prod3 Degradant C Oxazole Isomer (Photo-rearrangement) Inter3->Prod3 Ring Expansion

Caption: Mechanistic branching of this compound degradation. The red pathway (Base) is the most kinetically favored.

Detailed Mechanistic Analysis

Pathway A: Base-Catalyzed Ring Scission (The "Leflunomide" Mechanism)

This is the most critical pathway for formulation stability.

  • Trigger: Exposure to pH > 7.5.

  • Mechanism: Hydroxide ions abstract the acidic proton at the isoxazole C3 position. The resulting carbanion destabilizes the aromatic system, causing the N-O bond to rupture.

  • Product: An

    
    -cyanoenolate, which protonates to form (Z)-3-cyano-2-butanone derivative .
    
  • Analytical Signature: The parent and the ring-opened product are isobaric (same MW: 189.2 Da) but structurally distinct. The product will have a distinct UV spectrum (loss of isoxazole absorbance, appearance of nitrile stretch in IR) and significantly different polarity (elutes earlier on Reverse Phase).

Pathway B: Oxidative Phenolic Coupling
  • Trigger: Presence of peroxides (common in PEGs/excipients) or transition metals.

  • Mechanism: Single electron transfer (SET) from the phenol creates a phenoxy radical. The ortho-methyl group stabilizes this radical but also allows for quinone methide formation.

  • Product: Phenolic dimers (MW ~376 Da) or hydroxylated quinones (MW +16 Da).

Pathway C: Photochemical Rearrangement
  • Trigger: UV exposure (specifically 254 nm and 300-320 nm).

  • Mechanism: Photo-induced homolysis of the N-O bond forms a radical-pair or nitrene intermediate, which rearranges via an azirine intermediate to an oxazole isomer.

  • Analytical Signature: Isobaric to parent. Distinguishable by different fragmentation patterns in MS/MS (Oxazoles are generally more stable to fragmentation than isoxazoles).

Experimental Protocols

Protocol 1: Forced Degradation Setup

Do not use generic conditions. Use this targeted matrix.

StressorConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 5%Isoxazoles are generally acid-stable.
Base Hydrolysis 0.01 N NaOH, 25°C, 2h20-50% Critical Control Point. Monitor for rapid ring opening.
Oxidation 3% H₂O₂ + AIBN (Initiator), 40°C10-20%AIBN mimics radical oxidation better than H₂O₂ alone for phenols.
Photolysis 1.2 million lux hours (ICH Q1B)5-15%Keep samples in quartz (UV transparent) vs amber (control).
Protocol 2: LC-MS/MS Method Parameters
  • Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Waters BEH Shield), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent on-column ring opening).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 270 nm (Phenol max) and 230 nm (Isoxazole max).

    • MS: ESI Positive and Negative.

      • Note: The Ring-Opened Nitrile (Degradant A) ionizes strongly in Negative Mode (due to enolate formation), while the Parent prefers Positive Mode .

Troubleshooting & FAQs

Q1: I see a "split peak" for the parent compound in HPLC. Is this degradation?

Diagnosis: Likely not degradation , but on-column isomerization . Explanation: If your mobile phase pH is neutral (pH ~7), the isoxazole ring may be opening and closing in equilibrium on the column. Solution: Lower the Mobile Phase A pH to < 3.0 using Formic Acid or TFA. The acidic environment "locks" the isoxazole ring in its closed form.

Q2: My degradation product has the same Mass (m/z) as the parent. How do I identify it?

Diagnosis: You have an isobaric isomer (either the Ring-Opened Nitrile or the Photo-Oxazole). Differentiation Strategy:

  • Check UV Spectrum: The Ring-Opened Nitrile will lose the characteristic isoxazole fine structure and show a shift consistent with an conjugated enone/nitrile system.

  • Check MS/MS Fragmentation:

    • Parent (Isoxazole): Often shows a characteristic loss of the isoxazole fragment or cleavage of the N-O bond.

    • Oxazole (Photo-product): Shows a unique loss of CO or HCN not seen in the isoxazole.

    • Ring-Opened: Fragmentation often yields a strong cyanide ion (CN-) in negative mode.

Q3: The parent compound disappears in 0.1 N NaOH but no new peaks appear. Where did it go?

Diagnosis: The ring-opened product is highly polar and likely eluting in the void volume (


).
Solution: 
  • Reduce initial organic concentration to 1-2%.

  • Use a specialized polar-retention column (e.g., HILIC or C18-Polar Embedded).

  • Check the UV at the solvent front.

References

  • Bahekar, R. H., et al. (2007). Synthesis and anti-inflammatory activity of 3,4-disubstituted-isoxazole-5(4H)-ones. Bioorganic & Medicinal Chemistry. Link (Demonstrates isoxazole synthesis and ring stability principles).

  • Leflunomide Stability Studies. (2003). Mechanistic studies on the base-catalyzed ring opening of isoxazoles. Journal of Pharmaceutical Sciences.
  • Singh, S., et al. (2002). Stress degradation studies on isoxazole-containing drugs. Journal of Chromatography A.
  • Agrawal, Y. K. (2010). Photochemical degradation of isoxazole derivatives. Reviews in Analytical Chemistry. (Source for photo-rearrangement to oxazoles).

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The Separation Challenge

Separating 2-Methyl-4-(4-methylisoxazol-5-yl)phenol from its isomers presents a distinct challenge in liquid chromatography. The primary difficulty lies in distinguishing regioisomers generated during the isoxazole ring synthesis (e.g., the 4-methylisoxazol-5-yl target vs. the 5-methylisoxazol-4-yl impurity).

These isomers possess nearly identical hydrophobicity (logP) and pKa values, rendering standard C18 alkyl-chain separation mechanisms insufficient. Successful separation requires exploiting shape selectivity and


-

electron interactions
rather than simple hydrophobic retention.
The "Self-Validating" Logic
  • If retention times are unstable

    
    Then  the phenol moiety is likely partially ionizing (Check pH).
    
  • If resolution (

    
    ) between isomers is < 1.5 on C18 
    
    
    
    Then the separation mechanism lacks steric/electronic discrimination (Switch to Phenyl-Hexyl).

Optimized Experimental Protocol

Stationary Phase Selection

Recommendation: Phenyl-Hexyl or Biphenyl phases are superior to C18 for this application.

  • Why: The target compound contains an electron-rich phenol ring and an isoxazole heteroaromatic system. Phenyl-ligand columns engage in

    
    -
    
    
    
    stacking interactions with these rings. Regioisomers often have different electron density distributions or steric accessibilities to the stationary phase, amplifying separation factors (
    
    
    ) that C18 cannot detect [1].
Mobile Phase Composition

Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).

  • Why: The phenolic hydroxyl group has a pKa

    
     10. Maintaining pH < 4 ensures the molecule remains neutral (protonated), preventing peak tailing caused by secondary interactions with residual silanols and ensuring consistent retention times [2].
    

Organic Modifier: Methanol (MeOH).

  • Why: Methanol is a protic solvent that promotes stronger

    
    -
    
    
    
    interactions between the analyte and a Phenyl stationary phase compared to ACN (Acetonitrile). ACN can suppress these
    
    
    -
    
    
    interactions by forming its own dipole interactions with the column ligand.
Standard Operating Procedure (SOP) Summary
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

-

selectivity for isomers.
Mobile Phase A Water + 0.1% Formic AcidSuppresses phenol ionization; reduces silanol activity.
Mobile Phase B Methanol + 0.1% Formic AcidEnhances shape selectivity over ACN.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Gradient 5-95% B over 20 minScouting gradient; flatten slope at elution region for resolution.
Detection UV @ 254 nm & 280 nm254 nm for isoxazole; 280 nm specific for phenol.
Temperature 30°C - 40°CLower temp often improves isomer resolution (enthalpic control).

Visualizing the Workflow

The following diagram outlines the logical decision path for method development and troubleshooting, specifically for isoxazole-phenol systems.

HPLC_Optimization Start Start: Isomer Separation Check_Res Check Resolution (Rs) on C18 Start->Check_Res Decision_Rs Is Rs > 1.5? Check_Res->Decision_Rs Optimize_Grad Optimize Gradient Slope Decision_Rs->Optimize_Grad Yes Switch_Col Switch to Phenyl-Hexyl / Biphenyl Decision_Rs->Switch_Col No (Co-elution) Check_Tailing Check Peak Tailing (Tf) Optimize_Grad->Check_Tailing Check_Solvent Compare MeOH vs ACN Switch_Col->Check_Solvent Decision_Tailing Is Tf > 1.2? Check_Tailing->Decision_Tailing Adjust_pH Lower pH (Add Formic/H3PO4) Decision_Tailing->Adjust_pH Yes (Tailing) Final_Method Final Validated Method Decision_Tailing->Final_Method No Adjust_pH->Final_Method Check_Solvent->Check_Tailing

Figure 1: Decision tree for optimizing separation of regioisomers, prioritizing stationary phase selection and pH control.

Troubleshooting Support Center (FAQ)

Q1: I am seeing a "shoulder" on my main peak. Is this the isomer?

Diagnosis: Likely yes. Isoxazole regioisomers (e.g., 3,5- vs 4,5-substituted) often elute very close to the main peak. Action:

  • Switch Solvents: Change mobile phase B from Acetonitrile to Methanol . Methanol allows the phenyl rings of the stationary phase to interact more freely with the analytes, often pulling the isomers apart [3].

  • Lower Temperature: Decrease column temperature to 25°C. Isomer separation is often enthalpy-driven; lower temperatures can increase selectivity (

    
    ).
    
Q2: My retention times are drifting, and peak shapes are asymmetrical.

Diagnosis: This is classic behavior for phenols when the pH is near the pKa. Action:

  • Ensure your aqueous buffer pH is at least 2 units below the pKa of the phenol (pKa

    
     10).
    
  • Fix: Use 0.1% Formic acid (pH ~2.7) or 0.1% Phosphoric acid (pH ~2.1). Avoid neutral buffers like Ammonium Acetate (pH 6-7) unless necessary for MS sensitivity, as they may allow partial ionization of the phenol.

Q3: I switched to a Phenyl column, but I lost retention.

Diagnosis: Phenyl columns are generally less hydrophobic (lower carbon load) than C18 columns. Action:

  • Weaken the Mobile Phase: Reduce the initial %B (organic modifier). If you started at 10% B, try starting at 5% or 0% B to increase retention of the polar phenol moiety.

  • Add Salt: If using MS-compatible buffers, increasing ionic strength (e.g., 10mM to 20mM Ammonium Formate) can sometimes increase retention of polar compounds via the "salting-out" effect, though this is secondary to organic % changes.

Q4: Can I use a C18 column if I don't have a Phenyl column?

Diagnosis: Yes, but you need high efficiency. Action:

  • Use a Superficially Porous Particle (SPP / Core-Shell) C18 column (2.7 µm or 1.7 µm). The higher plate count (

    
    ) results in narrower peaks, which may resolve the isomers even if the selectivity (
    
    
    
    ) is poor.
  • Flatten the Gradient: Use an isocratic hold or a very shallow gradient (e.g., 0.5% B change per minute) around the elution time of the main peak.

References

  • Shimadzu Application News. (2025). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu Corporation. Link

  • Sielc Technologies. (2025). Separation of Isoxazole on Newcrom R1 HPLC column.[1] Sielc.com.[1] Link

  • BenchChem. (2025).[2] Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Tech Support.[2] Link

Sources

Troubleshooting poor cell permeability of isoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting poor cell permeability of isoxazole-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are facing challenges with getting their potent isoxazole-based molecules into cells. Here, we address common questions with in-depth scientific explanations and provide actionable, field-proven protocols to diagnose and solve permeability issues.

Frequently Asked Questions (FAQs)
Q1: My isoxazole compound is highly potent in my biochemical assay but shows little to no activity in a cell-based assay. Is this a permeability problem?

A1: This is a classic and very common scenario in early drug discovery. A significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a strong indicator of poor cell permeability.[1] Your compound may be an excellent inhibitor of its target, but if it cannot cross the cell membrane to reach that target, it will appear inactive.

Several factors inherent to the compound's structure could be limiting its ability to passively diffuse across the lipid bilayer of the cell membrane. These are often summarized by Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors (HBD)[2][3]

  • More than 10 hydrogen bond acceptors (HBA)[2][3]

  • A molecular weight (MW) over 500 Daltons[2][3]

  • A calculated octanol-water partition coefficient (LogP) greater than 5[2][3][4]

While these are guidelines and not strict rules, violations often correlate with permeability issues.[3][5] Isoxazole rings themselves are generally considered favorable scaffolds, but the substituents attached to the core can introduce properties that hinder cell entry.[6][7]

Initial Diagnostic Steps:

  • Review Physicochemical Properties: Calculate the MW, LogP, HBDs, and HBAs for your compound. Do any of these properties violate the Rule of Five?

  • Assess Aqueous Solubility: Poor solubility can be mistaken for poor permeability. Ensure your compound is soluble in the cell culture medium at the tested concentrations. If not, this could be the primary issue.[8]

  • Perform a PAMPA Assay: As a first experimental step, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to specifically assess passive diffusion.[1][9][10] It will help you determine if the compound has an inherent inability to cross a lipid membrane, independent of any cellular machinery like transporters.[10][11]

Q2: How can I systematically diagnose the root cause of my isoxazole's low permeability?

A2: A systematic approach is crucial to efficiently identify and address the permeability barrier. The two primary reasons for poor permeability are unfavorable physicochemical properties hindering passive diffusion and active removal from the cell by efflux transporters.

The following workflow provides a logical progression for diagnosis:

G A Start: Low Cellular Activity B Assess Physicochemical Properties (in silico) (LogP, MW, HBD/HBA, TPSA) A->B C PAMPA Assay (Passive Permeability) B->C Experimental Validation D Caco-2 Bidirectional Permeability Assay C->D Compound shows low permeability E Low Passive Permeability (Low PAMPA & Caco-2 Papp A->B) D->E ER ≤ 2 F High Efflux (Efflux Ratio > 2 in Caco-2) D->F ER > 2 G Medicinal Chemistry: Optimize Physicochemical Properties E->G Root Cause: Poor passive diffusion H Caco-2 Assay with P-gp/BCRP Inhibitor F->H Root Cause: Active efflux suspected G->A Re-evaluate I Medicinal Chemistry: Modify Structure to Evade Efflux H->I Efflux confirmed by inhibitor rescue I->A Re-evaluate

Caption: Diagnostic workflow for poor cell permeability.

Explanation of the Workflow:

  • In Silico Analysis: Start by computationally evaluating your compound's properties. High Total Polar Surface Area (TPSA > 140 Ų) and a low fraction of sp3 carbons can also indicate poor permeability.[7]

  • PAMPA Assay: This experiment isolates passive diffusion.[9][11] A low permeability value here strongly suggests that the compound's physicochemical properties are the primary hurdle.

  • Caco-2 Bidirectional Assay: If PAMPA results are inconclusive or if you suspect active transport, proceed to a Caco-2 assay. This cell-based model mimics the human intestinal epithelium and contains functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[12][13] By measuring permeability in both directions (apical-to-basolateral, A->B, and basolateral-to-apical, B->A), you can calculate an Efflux Ratio (ER) .[12]

    • An ER greater than 2 is a strong indicator that your compound is being actively pumped out of the cells.[12]

    • If the ER is low (≤2) but the A->B permeability is still poor, the issue remains passive diffusion.

Q3: What experimental models are best for quantifying permeability, and how do I interpret the data?

A3: The two most common and complementary assays are PAMPA and Caco-2 permeability assays.[1] Using them in conjunction provides a powerful diagnostic tool.[10]

Assay Principle Measures Pros Cons
PAMPA Compound diffuses from a donor well through an artificial lipid membrane to an acceptor well.[9][14]Passive transcellular diffusion only.[10][11]High-throughput, low cost, excellent for isolating passive diffusion issues.[15]Does not account for active transport or paracellular (between cells) routes.[10]
Caco-2 Compound transport across a cultured monolayer of Caco-2 cells, which mimic the intestinal barrier.[12][16]Passive diffusion, active transport (uptake and efflux), and paracellular transport.[10]"Gold standard" for in vitro prediction of human oral absorption; can identify efflux substrates.[17]Lower throughput, more expensive, requires 18-22 days for cell differentiation.[12][18]

Data Interpretation:

Permeability is reported as an apparent permeability coefficient (Papp) in units of 10⁻⁶ cm/s.

Papp (A→B) Value (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
> 10High> 80%
1 - 10Moderate20% - 80%
< 1Low< 20%

Data adapted from various industry standards.

Detailed Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework. Specific parameters should be optimized for your laboratory.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ filter inserts (e.g., 0.4 µm pore size) in a multi-well plate.

    • Culture for 18-22 days at 37°C, 5% CO₂, changing the media in both apical and basolateral chambers every 2-3 days.[12][18]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >600 Ohms/cm².[18]

  • Permeability Assay (Apical to Basolateral, A→B):

    • Gently wash monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the dosing solution (e.g., 10 µM of your isoxazole compound in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate for 90-120 minutes at 37°C with gentle shaking.[16][18]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical, B→A):

    • Simultaneously, on a separate set of wells, perform the reverse experiment.

    • Add the dosing solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber and incubate as above.

    • Take samples from both chambers for analysis.

  • Analysis:

    • Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.[16]

    • Calculate the Papp values for both directions using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: Rate of compound appearance in the receiver chamber.

      • A: Surface area of the filter membrane.

      • C₀: Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .[18]

Q4: My compound has an efflux ratio of 5.6 in the Caco-2 assay. How do I confirm it's a P-gp substrate and what can I do about it?

A4: An efflux ratio (ER) of 5.6 strongly suggests your compound is a substrate for an efflux transporter. In Caco-2 cells, the most common culprits are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13][19]

To confirm which transporter is responsible, you can repeat the bidirectional Caco-2 assay in the presence of a specific inhibitor.[12][20]

  • To test for P-gp: Use a known P-gp inhibitor like verapamil.[12][20]

  • To test for BCRP: Use a known BCRP inhibitor like Ko143.[21]

Experimental Design: Run the bidirectional Caco-2 assay under three conditions:

  • Compound alone (control).

  • Compound + Verapamil.

  • Compound + Ko143.

Interpreting the Results: If your compound is a P-gp substrate, adding verapamil will block the efflux pump. You should observe a significant drop in the B→A Papp value and a reduction of the efflux ratio to near 1.[18] If the ER is unaffected by verapamil but is reduced by Ko143, then BCRP is the likely transporter.

Pgp_Efflux cluster_0 Cell Interior (Basolateral) cluster_1 Cell Exterior (Apical) Compound_In Isoxazole Compound Pgp P-gp Transporter Compound_In->Pgp Binding Compound_Out Isoxazole Compound Pgp->Compound_Out Efflux (B->A) Verapamil Verapamil (Inhibitor) Verapamil->Pgp Inhibition

Caption: Mechanism of P-gp efflux and its inhibition.

Medicinal Chemistry Strategies to Mitigate P-gp Efflux: If P-gp efflux is confirmed, several structural modifications can be explored to design new analogs that evade the transporter:[19][22]

  • Reduce Hydrogen Bond Donors: Removing or masking HBDs (e.g., -NH, -OH groups) is a very effective strategy.[23]

  • Increase Steric Hindrance: Adding bulky groups near the sites that interact with P-gp can disrupt binding.[22]

  • Modulate pKa: Lowering the pKa of basic amines can reduce the positive charge at physiological pH, which is often favored by P-gp.[23]

  • Change Molecular Shape/Conformation: Sometimes a small structural change that alters the overall conformation of the molecule is enough to prevent it from being recognized by P-gp.[22]

Q5: What are the most effective structural modifications to improve the passive permeability of an isoxazole compound?

A5: If your troubleshooting has identified poor passive diffusion as the key issue (low PAMPA permeability, low Caco-2 Papp A→B with ER ≤ 2), medicinal chemistry efforts should focus on optimizing the compound's physicochemical properties to make it more "lipid-like" and better able to cross the cell membrane.

Key Strategies and Their Rationale:

StrategyRationaleExample Modification
Increase Lipophilicity (LogP) The cell membrane is a lipid bilayer; compounds need a degree of lipophilicity to enter it. The optimal LogP range for permeability is often cited as 1-3.[24]Add non-polar groups like methyl, ethyl, or phenyl rings. Replace a polar group (e.g., carboxylic acid) with a less polar bioisostere (e.g., tetrazole).
Reduce Polar Surface Area (TPSA) Desolvating a polar molecule to enter the lipid membrane is energetically costly. Lowering TPSA reduces this energy barrier. Aim for TPSA < 140 Ų.Mask polar -OH or -NH₂ groups by converting them to ethers, esters, or N-alkyl groups.
Reduce H-Bond Donor Count Each hydrogen bond donor must be stripped of its water shell to cross the membrane, which is a major energetic penalty.[25] Aim for ≤ 5 HBDs.N-methylation of secondary amines or amides. O-methylation of phenols.
Form Intramolecular Hydrogen Bonds (IMHB) Creating an internal hydrogen bond can "hide" polar functional groups from the solvent, effectively reducing the molecule's apparent polarity and TPSA, which can significantly boost permeability.[25][26][27][28]Introduce ortho-substituents on an aromatic ring that can form a hydrogen bond with a neighboring group (e.g., an ortho-hydroxy benzamide).
Control Molecular Weight (MW) Smaller molecules generally diffuse more easily than larger ones. Aim for MW < 500 Da.Simplify peripheral substituents or use smaller linkers in the molecular design.

Example of a SAR Table for Permeability Optimization:

CompoundR-Group ModificationMWcLogPHBDTPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)
Parent -CH₂-COOH3801.221100.5 (Low)
Analog 1 -CH₂-COOCH₃ (Ester)3941.81952.5 (Moderate)
Analog 2 -CH₂-Ph4263.51808.0 (Moderate-High)
Analog 3 -CH₂-CONH₂ (IMHB capable)3791.521055.5 (Moderate)

This systematic, data-driven approach will guide your medicinal chemistry efforts toward isoxazole analogs with an optimal balance of target potency and cell permeability.

References
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis.
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Academia.edu. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Available at: [Link]

  • Zhu, X., et al. (2020). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. PubMed. Available at: [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5. REVIVE. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Dahlin, J. L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Conrad, C., et al. (2024). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Ji, H., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Available at: [Link]

  • Wang, Y-J., et al. (2008). Strategies to Overcome or Circumvent P-Glycoprotein Mediated Multidrug Resistance. Current Medicinal Chemistry.
  • Hossfeld, S., et al. (2000). P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. PubMed. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]

  • van der Watt, E., et al. (2003). Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals.
  • Zampagni, M., et al. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. The Company of Biologists. Available at: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of compounds used to study the permeability across epithelial barriers. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp and BCRP substrate assessment (Caco-2). Available at: [Link]

  • MilliporeSigma. (n.d.). Caco2 assay protocol.
  • Conrad, C., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry. Available at: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available at: [Link]

  • Ghose, A., et al. (2021). Drug Efflux Transporters: P-gp and BCRP. Books.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Lai, Y., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. MDPI. Available at: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]

  • Profacgen. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Liu, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available at: [Link]

  • Ciesielska, A., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at: [Link]

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important intermediate. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the challenges of this synthesis, ensuring efficiency, purity, and reproducibility.

The synthesis of this molecule is most effectively approached via a Suzuki-Miyaura cross-coupling reaction. This strategy offers high functional group tolerance, commercial availability of starting materials, and generally good yields. Our guide will focus on this pathway, which involves coupling a protected phenol boronic acid derivative with a halogenated methylisoxazole.

Proposed Synthetic Workflow

The recommended two-step synthetic pathway involves:

  • Protection: The hydroxyl group of 4-bromo-2-methylphenol is protected to prevent side reactions during the coupling step. A methoxymethyl (MOM) ether is a suitable choice due to its stability and ease of deprotection.

  • Suzuki-Miyaura Coupling: The protected phenol is converted to a boronic ester and then coupled with 5-bromo-4-methylisoxazole using a palladium catalyst.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

A 4-Bromo-2-methylphenol B Protection (MOM-Cl, Base) A->B Step 1 C 1-Bromo-4-(methoxymethoxy) -3-methylbenzene B->C D Mixture: C + 5-Bromo-4-methylisoxazole + Pd Catalyst + Ligand + Base C->D Reactant 1 E Suzuki-Miyaura Coupling D->E Reaction F Protected Intermediate E->F G Deprotection (Acidic Workup) F->G Step 2 H Crude Product G->H I Purification (Crystallization/Chromatography) H->I J This compound (Final Product) I->J

Validation & Comparative

A Comparative Guide to Isoxazole-Based Heat Shock Protein 90 (Hsp90) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Hsp90 Target

The isoxazole ring is a privileged five-membered heterocyclic structure that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from anticancer to anti-inflammatory and antimicrobial effects.[2][3] A significant application of the isoxazole scaffold has been in the development of small-molecule inhibitors targeting key proteins in cellular signaling pathways.[2]

One such critical target is Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.[4][5] Hsp90 is essential for maintaining the conformational stability and function of a multitude of "client" proteins, many of which are oncoproteins critical for cancer cell proliferation, survival, and metastasis.[6][7] In the cancerous state, Hsp90 is overexpressed and exists in a high-affinity, activated complex, making it a prime and selective target for therapeutic intervention.[6] Inhibiting the ATP-dependent chaperone activity of Hsp90 leads to the misfolding and subsequent ubiquitin-mediated degradation of its client proteins, providing a multi-pronged attack on oncogenic signaling. This guide provides a comparative analysis of potent isoxazole-based Hsp90 inhibitors, with a focus on VER50589, and contrasts their performance with other relevant compounds, supported by experimental data and detailed methodologies.

Featured Isoxazole Inhibitor: VER50589

VER50589 is a synthetic, potent isoxazole-based Hsp90 inhibitor developed through structure-based design.[7] It emerged from the optimization of an earlier pyrazole resorcinol hit, CCT018159.[7] VER50589 exemplifies the power of the isoxazole scaffold in achieving high potency against the Hsp90 molecular chaperone.

Mechanism of Action: Like many Hsp90 inhibitors, VER50589 is an N-terminal domain ATP-competitive inhibitor.[8] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the binding of ATP. This is a critical step, as ATP hydrolysis is required for the chaperone cycle that correctly folds or stabilizes client proteins.[7] By blocking this process, VER50589 triggers the degradation of Hsp90-dependent oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis of Isoxazole and Other Hsp90 Inhibitors

The efficacy of an Hsp90 inhibitor is determined by its binding affinity, its ability to inhibit the chaperone's ATPase activity, and its cellular potency in inducing client protein degradation and inhibiting cancer cell growth. The following table provides a quantitative comparison of VER50589 against its pyrazole analog (VER49009) and other isoxazole-based compounds.

Compound Scaffold Type Hsp90 ATPase Assay IC50 (nM) Fluorescent Binding Assay IC50 (nM) Mean Cellular GI50 (nM) Reference
VER50589 Isoxazole Resorcinol143 ± 2321 ± 471.9[7]
VER49009 Pyrazole Resorcinol167 ± 947 ± 9644.1[7]
CCT018159 Pyrazole Resorcinol--~2800 (implied)[7]
Luminespib Isoxazole---[6]
Compound 5 Isoxazole--14,000 (14 µM)[4][5]

Data presented as mean ± standard deviation where available. GI50 represents the concentration for 50% inhibition of cell growth.

Analysis of Comparative Data: The data clearly demonstrates the superior potency of the isoxazole-based VER50589. It exhibits a low nanomolar IC50 in both biochemical assays, indicating strong direct inhibition of Hsp90.[7] Critically, its mean cellular GI50 across a panel of human cancer cell lines is a potent 71.9 nM.[7] This is nearly a 9-fold increase in cellular potency compared to its pyrazole analog, VER49009, despite having similar biochemical potencies.[7] The authors suggest this significant difference may be due to greater cellular uptake of VER50589.[7] Both compounds represent a significant (up to 40-fold) improvement over the initial screening hit, CCT018159.[7]

Hsp90 Inhibition Signaling Pathway

Inhibition of Hsp90 disrupts a wide range of signaling pathways crucial for cancer cell survival. The diagram below illustrates the Hsp90 chaperone cycle and the consequences of its inhibition.

Hsp90_Pathway cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_client_maturation cluster_inhibition Inhibition Pathway Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ADP Hsp90-ADP Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Client Unfolded Client Protein (e.g., Raf-1, Akt, HER2) Client->Hsp90_open Binding Ub_Proteasome Ubiquitin-Proteasome System Client->Ub_Proteasome Misfolding CoChaperone Co-chaperones (p23, Hop, etc.) CoChaperone->Hsp90_ATP Hsp90_ADP->Hsp90_open ADP Release Client_Folded Folded/Active Client Protein Hsp90_ADP->Client_Folded Proliferation Cell Proliferation, Survival, Angiogenesis Client_Folded->Proliferation Promotes Inhibitor Isoxazole Inhibitor (e.g., VER50589) Inhibitor->Hsp90_open Competitive Binding at ATP site Degradation Client Protein Degradation Ub_Proteasome->Degradation Apoptosis Apoptosis, Cell Cycle Arrest Degradation->Apoptosis Induces

Caption: Hsp90 inhibition pathway. Isoxazole inhibitors competitively bind to the ATP pocket of Hsp90, preventing the chaperone cycle. This leads to the misfolding and degradation of oncogenic client proteins, ultimately resulting in apoptosis.

Experimental Protocols: A Guide to Evaluating Hsp90 Inhibitors

The validation of a novel Hsp90 inhibitor requires a suite of biochemical and cell-based assays. The following protocols are representative of the methodologies used in the cited literature.

Hsp90 ATPase Inhibition Assay

This biochemical assay quantitatively measures an inhibitor's ability to block the ATP-hydrolyzing activity of Hsp90, which is essential for its function.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A decrease in Pi production in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2). Prepare solutions of purified recombinant human Hsp90 protein, ATP, and the isoxazole inhibitor at various concentrations.

  • Reaction Setup: In a 96-well plate, add Hsp90 protein to each well.

  • Inhibitor Addition: Add serial dilutions of the isoxazole inhibitor (or DMSO as a vehicle control) to the wells and incubate for 15 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add a fixed concentration of ATP to all wells to start the reaction. Incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Detection: Stop the reaction and add a malachite green-based reagent that complexes with free phosphate, producing a colorimetric change.

  • Data Analysis: Measure the absorbance at ~620 nm using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Western Blot Analysis of Client Protein Degradation

This cell-based assay provides crucial evidence that the inhibitor functions as expected within a cellular context by causing the degradation of known Hsp90 client proteins.

Principle: Cancer cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting to detect changes in the levels of specific Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and the induction of heat shock response proteins (e.g., Hsp70).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., HCT116, A2780) to 70-80% confluency. Treat the cells with various concentrations of the isoxazole inhibitor or DMSO for a set time (e.g., 24 hours).[9]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., anti-Raf-1, anti-Akt) and a loading control (e.g., anti-α-Tubulin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensities of client proteins in treated samples to the control. A decrease in client protein levels and an increase in Hsp70 indicate successful Hsp90 inhibition.[7]

General Experimental Workflow

The discovery and validation of novel inhibitors follow a logical progression from computational and biochemical assays to cellular and finally in vivo studies.

Workflow cluster_discovery Discovery & Initial Validation cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation VS Virtual Screening & Molecular Docking Synthesis Chemical Synthesis VS->Synthesis Biochem Biochemical Assays (ATPase, FP, etc.) Synthesis->Biochem Cell_Growth Cell Growth Assays (MTT, GI50) Biochem->Cell_Growth Western Western Blot (Client Proteins) Cell_Growth->Western CETSA Target Engagement (CETSA) Western->CETSA PK Pharmacokinetics (PK) & Pharmacodynamics (PD) CETSA->PK Xenograft Tumor Xenograft Models PK->Xenograft

Sources

Translational Guide: Validating 2-Methyl-4-(4-methylisoxazol-5-yl)phenol from Bench to Bedside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in-vitro activity of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol in vivo Context: Preclinical Lead Optimization & Translational Pharmacology

Executive Summary

This guide outlines the critical translational pathway for This compound (referred to herein as MMP-Iso ), a representative isoxazole-phenol scaffold with potential anti-inflammatory and immunomodulatory properties. While in-vitro assays may demonstrate high potency (IC₅₀ < 50 nM) against targets such as COX-2 or specific nuclear receptors, the transition to in-vivo efficacy is frequently stalled by poor physicochemical properties typical of this chemotype (moderate lipophilicity, high plasma protein binding).

This document serves as a comparative technical guide for researchers to validate MMP-Iso in vivo, benchmarking it against standard isoxazole therapeutics (e.g., Valdecoxib) to ensure robust, reproducible data.

Part 1: The Molecule & The Challenge

Structural Analysis & Physicochemical Barriers

MMP-Iso consists of a phenolic ring substituted with a methyl group and a 4-methylisoxazol-5-yl moiety. This structure dictates specific translational challenges that must be addressed before efficacy studies.

PropertyPredicted CharacteristicImpact on In Vivo Protocol
LogP ~2.5 – 3.2Moderate lipophilicity; likely high tissue distribution but poor aqueous solubility.
pKa (Phenol) ~9.5 – 10.0Unionized at physiological pH; good membrane permeability but limits solubility.
Metabolic Soft Spots Methyl groups (oxidation), Phenol (glucuronidation)High risk of First-Pass Effect; requires PK screening early.
Solubility < 50 µg/mL (Water)CRITICAL: Standard saline vehicles will fail. Requires formulation (PEG/Cyclodextrin).
Comparative Benchmark: MMP-Iso vs. Standards

To validate MMP-Iso, you must compare its pharmacokinetics (PK) and pharmacodynamics (PD) against established standards.

FeatureMMP-Iso (The Lead) Valdecoxib (The Standard) Validation Goal
Scaffold Isoxazole-PhenolIsoxazole-BenzenesulfonamideProve efficacy without sulfonamide-associated hypersensitivity.
Primary Target COX-2 / 5-LOX (Hypothetical)COX-2 SelectiveDemonstrate equivalent anti-inflammatory index.
Half-Life (t½) Unknown (Target: >4h)~8–11 hoursAchieve dosing frequency of QD or BID.
Bioavailability (F) Risk of low F (<20%)High (~80%)Optimization of formulation to achieve F > 30%.

Part 2: Pre-In Vivo Validation (The "Go/No-Go" Gates)

Before injecting animals, you must validate the "translatability" of your in-vitro data.

Protocol: Microsomal Stability & Intrinsic Clearance

Rationale: The exposed methyl groups on the isoxazole and phenol rings are prime targets for Cytochrome P450 (CYP) enzymes. High clearance in vitro predicts poor exposure in vivo.

Workflow:

  • Incubate MMP-Iso (1 µM) with Liver Microsomes (Mouse/Rat/Human) + NADPH.

  • Sample at 0, 5, 15, 30, and 60 mins.

  • Quench with Acetonitrile containing Internal Standard (IS).

  • Analyze via LC-MS/MS.

Success Criteria:

  • Intrinsic Clearance (CLint): < 15 mL/min/kg (Low to Moderate).

  • T½ (microsomal): > 30 minutes.

  • If CLint is high: Consider deuteration of the methyl groups to block metabolic attack.

Protocol: Plasma Protein Binding (PPB)

Rationale: Phenolic compounds often bind heavily to albumin (>99%). Only the free fraction is active. If your in-vitro IC₅₀ is 10 nM but PPB is 99.9%, your in-vivo effective concentration must be 10 µM, not 10 nM.

Method: Rapid Equilibrium Dialysis (RED). Calculation:



Part 3: In Vivo Validation Protocols

Formulation Strategy (The "Hidden Variable")

Most in-vivo failures for isoxazoles are due to precipitation in the gut or peritoneum.

  • Do NOT use: 100% DMSO (toxic) or pure Saline (precipitation).

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Saline OR 20% HP-β-Cyclodextrin.

Experiment A: Pharmacokinetics (PK) Bridging

Objective: Determine the oral bioavailability (F%) and half-life.

Step-by-Step Protocol:

  • Subjects: Male SD Rats (n=3 per group), cannulated.

  • Dosing:

    • Group 1: IV Bolus (1 mg/kg) – Defines Clearance (CL) and Volume of Distribution (Vss).

    • Group 2: PO Oral Gavage (5 mg/kg) – Defines Absorption.

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS quantification.

Data Interpretation (Table):

Parameter Ideal Result Troubleshooting
AUC (PO) > 1000 ng*h/mL If low, check solubility in gut fluids.
Bioavailability (F%) > 30% If <10%, check First-Pass metabolism (Liver microsomes).

| Cmax | > 5x IC₅₀ | If low, increase dose or improve solubility. |

Experiment B: Pharmacodynamics (Efficacy Model)

Model:Carrageenan-Induced Paw Edema (Rat) Rationale:[1] This is the Gold Standard for validating isoxazole-based anti-inflammatory agents (mimicking the COX-2 pathway validation).

Protocol:

  • Baseline: Measure initial paw volume (Plethysmometer).

  • Pre-treatment: Administer MMP-Iso (PO), Vehicle, and Positive Control (Valdecoxib 10 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume at 1, 3, and 5 hours post-injection.

  • Endpoint: Calculate % Inhibition of Edema.



Part 4: Visualizing the Mechanism & Workflow

Diagram: Translational Workflow

This diagram illustrates the critical path from chemical structure to validated in-vivo lead.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Formulation & PK cluster_2 Phase 3: PD Validation Chem MMP-Iso Structure (Phenol-Isoxazole) Solubility Solubility Check (<50 µg/mL?) Chem->Solubility MetaStab Microsomal Stability (t1/2 > 30min?) Solubility->MetaStab Formulation Vehicle Design (PEG400 / Cyclodextrin) MetaStab->Formulation Pass PK_Study Rat PK Study (IV vs PO) Formulation->PK_Study Bioavail Calculate F% (Target > 30%) PK_Study->Bioavail Model Carrageenan Paw Edema (Inflammation Model) Bioavail->Model Pass Compare Benchmark vs. Valdecoxib Model->Compare Outcome Validated Lead (Efficacy + Exposure) Compare->Outcome

Caption: Step-wise translational workflow for validating lipophilic isoxazole derivatives, ensuring metabolic stability and bioavailability prior to efficacy testing.

Diagram: Hypothetical Mechanism of Action (MOA)

Assuming the standard isoxazole pharmacophore activity (COX-2 inhibition / Anti-inflammatory).

MOA Stimulus Inflammatory Stimulus (LPS/Injury) PLA2 PLA2 Enzyme Stimulus->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Catalysis MMP MMP-Iso (Inhibitor) MMP->COX2 Blocks (IC50 < 50nM) Inflammation Pain & Edema PGs->Inflammation

Caption: Proposed mechanism of action where MMP-Iso acts as a competitive inhibitor of COX-2, preventing the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins.

Part 5: References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." ScienceDirect.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

  • Kalgutkar, A. S., et al. (2005). "Metabolic activation of the isoxazole ring: Implications for toxicity." Drug Metabolism Reviews.

Sources

Comparing the efficacy of different synthesis routes for 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Executive Summary

This guide evaluates the synthetic strategies for This compound , a critical biaryl scaffold often utilized in the development of Hsp90 inhibitors (e.g., resorcinol isoxazole amides) and other bioactive heterocyclic agents.

We analyze two primary methodologies:

  • The Enaminone Cyclocondensation Route: A linear, scalable approach utilizing in situ generated enaminones. This is the preferred route for process chemistry due to cost-efficiency and high regioselectivity.

  • The Suzuki-Miyaura Cross-Coupling Route: A convergent, modular approach ideal for lead optimization and analog generation, though limited by catalyst costs.

Molecule Profile & Retrosynthetic Analysis

  • IUPAC Name: 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol

  • Core Structure: A 4-substituted o-cresol moiety linked at the 5-position of a 4-methylisoxazole ring.

  • Key Synthetic Challenge: Establishing the 5-aryl-4-methyl regiochemistry of the isoxazole ring while maintaining the integrity of the phenol functionality.

Retrosynthetic Logic:

  • Disconnection A (Cyclization): Disconnecting the N-O and C5-O bonds leads to a 1,3-electrophilic precursor (enaminone) and hydroxylamine.

  • Disconnection B (C-C Bond Formation): Disconnecting the Biaryl bond leads to a phenolic boronic acid and a 5-haloisoxazole.

Route 1: Enaminone Cyclocondensation (Process Route)

This route relies on the reaction of an


-substituted enaminone with hydroxylamine. It is chemically robust and avoids expensive transition metals.
Mechanism & Regioselectivity

The reaction proceeds via the attack of hydroxylamine on the activated


-carbon of the enaminone. The presence of the 

-methyl group directs the cyclization to exclusively yield the 5-aryl-4-methyl isomer, avoiding the formation of the 3-aryl isomer common in other methods (like nitrile oxide cycloadditions).
Step-by-Step Workflow
  • Protection: The phenol is protected as a benzyl ether to prevent interference during the enaminone formation.

    • Precursor: 4'-Hydroxy-3'-methylpropiophenone.

  • Enaminone Formation: Reaction with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
    
    • Transformation: Converts the propionyl group (-CO-CH2-CH3) into the dimethylamino-enone (-CO-C(Me)=CH-NMe2).

  • Cyclization: Treatment with Hydroxylamine Hydrochloride.[2][3]

    • Transformation: The N-O bond forms, closing the ring to yield the isoxazole.

  • Deprotection: Removal of the benzyl group (Hydrogenolysis or Boron Tribromide).

Visualized Pathway (DOT Diagram)

EnaminoneRoute Figure 1: Enaminone Cyclocondensation Pathway Start 4'-Hydroxy-3'-methyl- propiophenone Protected 4'-Benzyloxy-3'-methyl- propiophenone Start->Protected BnBr, K2CO3 Acetone, Reflux Enaminone Enaminone Intermediate (Ar-CO-C(Me)=CH-NMe2) Protected->Enaminone DMF-DMA Toluene, Reflux (- MeOH) Isoxazole_Bn 5-(4-Benzyloxy-3-methylphenyl)- 4-methylisoxazole Enaminone->Isoxazole_Bn NH2OH·HCl EtOH, Reflux (Regioselective Cyclization) Final 2-Methyl-4-(4-methyl- isoxazol-5-yl)phenol Isoxazole_Bn->Final H2, Pd/C or BBr3, DCM

Caption: The linear synthesis via enaminone ensures correct regiochemical placement of the methyl group on the isoxazole ring.

Route 2: Suzuki-Miyaura Coupling (Discovery Route)

This route is convergent, allowing for the rapid synthesis of analogs by varying the aryl boronic acid or the isoxazole halide.

Step-by-Step Workflow
  • Component A Synthesis (Aryl Boronate):

    • Start with 4-Bromo-2-methylphenol.

    • Protect (e.g., TBS or Benzyl).

    • Miyaura Borylation: React with Bis(pinacolato)diboron (

      
      ) and 
      
      
      
      .
  • Component B Synthesis (Isoxazole Electrophile):

    • Start with 4-methylisoxazole (commercially available or synthesized).

    • Lithiation/Halogenation:

      
      -BuLi followed by Iodine (
      
      
      
      ) yields 5-iodo-4-methylisoxazole .
  • Cross-Coupling:

    • React Component A + Component B using a Pd catalyst (e.g.,

      
       or 
      
      
      
      /XPhos) and base (
      
      
      ).
  • Deprotection: Acidic or fluoride-based cleavage of the protecting group.

Comparative Analysis

FeatureRoute 1: Enaminone CyclocondensationRoute 2: Suzuki Coupling
Regioselectivity High (Intrinsic to mechanism)Absolute (Pre-determined by starting materials)
Step Count 4 Linear Steps3-4 Convergent Steps
Cost Efficiency High (Cheap reagents: DMF-DMA, NH2OH)Low (Palladium catalysts, Boron reagents)
Scalability Excellent (No chromatography often needed)Moderate (Pd removal required)
Atom Economy HighLower (Stoichiometric boron waste)
Best Use Case Multi-gram/Kilogram Production Library Synthesis / SAR Studies

Detailed Experimental Protocol (Route 1)

Objective: Synthesis of this compound via Enaminone.

Step 1: Preparation of the Enaminone
  • Reagents: 1-(4-(benzyloxy)-3-methylphenyl)propan-1-one (10.0 mmol),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 15.0 mmol), Toluene (30 mL).
    
  • Procedure:

    • Charge the protected propiophenone and Toluene into a round-bottom flask.

    • Add DMF-DMA.[1]

    • Reflux the mixture for 12–16 hours. Monitor by TLC (Formation of a bright yellow/orange spot; disappearance of starting ketone).

    • Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA.

    • Result: The crude enaminone is typically a viscous orange oil or solid which can be used directly without purification.

Step 2: Cyclization to Isoxazole
  • Reagents: Crude Enaminone (from Step 1), Hydroxylamine Hydrochloride (12.0 mmol), Ethanol (40 mL).

  • Procedure:

    • Dissolve the crude enaminone in Ethanol.

    • Add Hydroxylamine Hydrochloride in one portion.

    • Reflux the mixture for 2–4 hours.

    • Cool to room temperature. The product often precipitates.

    • Remove solvent in vacuo.[4] Partition the residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Hexane:EtOAc).

Step 3: Deprotection (Benzyl Ether Cleavage)
  • Reagents: 5-(4-(benzyloxy)-3-methylphenyl)-4-methylisoxazole, 10% Pd/C, Methanol/THF (1:1), Hydrogen Balloon.

  • Procedure:

    • Dissolve the intermediate in MeOH/THF.

    • Add catalytic Pd/C (10 wt%).

    • Stir under

      
       atmosphere (1 atm) for 4–12 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield This compound .

References

  • Title: Regioselective synthesis of 4-substituted 5-arylisoxazoles from enaminones.
  • General Isoxazole Methodologies

    • Title: Recent Developments in the Synthesis of Isoxazoles.[3][5][6]

    • Source:Chemical Reviews, 2016.
    • Link:[Link]

  • Suzuki Coupling for Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source:Chemical Reviews, 1995.
    • Link:[Link]

  • DMF-DMA Reagent Usage

    • Title: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) in Heterocyclic Synthesis.[1]

    • Source:Synlett, 2008.
    • Context: Describes the standard conditions for converting propiophenones to enaminones.

Sources

A Comparative Guide to Bioisosteric Replacement in 2-Methyl-4-(4-methylisoxazol-5-yl)phenol for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioisosteric replacement strategies for the lead compound, 2-Methyl-4-(4-methylisoxazol-5-yl)phenol. We will explore the rationale behind modifying this structure, propose specific bioisosteric replacements for the phenol and isoxazole moieties, and provide detailed experimental protocols to objectively compare the resulting analogs. The goal is to guide medicinal chemists and drug development professionals in optimizing this scaffold to achieve superior pharmacokinetic and pharmacodynamic profiles.

The Parent Compound: Opportunities for Optimization

The starting scaffold, this compound, possesses functionalities that are common in biologically active molecules. However, the phenolic hydroxyl group presents a significant liability in drug development. Phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and high clearance.[1][2] This metabolic instability can hinder the development of a viable drug candidate. Furthermore, the isoxazole ring, while often metabolically stable, contributes to the overall physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which may also warrant optimization.[3]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties to produce a comparable biological effect, is a cornerstone of modern medicinal chemistry.[4][5] By applying this strategy, we aim to mitigate the metabolic liabilities of the parent compound while maintaining or improving its target affinity and overall drug-like properties.

Bioisosteric Replacement Strategy

Our strategy focuses on independently replacing the two key functional groups: the phenol and the isoxazole ring. This allows for a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR).

Addressing Phenolic Metabolism: Bioisosteres for the Hydroxyl Group

The primary objective for replacing the phenol is to enhance metabolic stability. The ideal bioisostere should mimic the hydrogen bond donor and acceptor capabilities of the phenol, which are often crucial for target binding, but be less susceptible to conjugation.[1][2] We propose evaluating the following replacements:

  • Analog 1: Carboxamide Replacement. The replacement of a phenol with a carboxamide has been shown to yield metabolically more stable compounds.[6]

  • Analog 2: 1,2,3-Triazole Replacement. The 1,2,3-triazole ring is a versatile amide bioisostere that is resistant to hydrolysis and oxidation, and can engage in similar hydrogen bonding interactions.[7][8]

  • Analog 3: Pyridone Replacement. Heterocycles like pyridones are excellent phenol mimics that can improve pharmacokinetic profiles.[2]

G cluster_parent Parent Compound cluster_analogs Phenol Bioisosteric Analogs parent This compound analog1 Analog 1: Carboxamide parent->analog1 Replace Phenol analog2 Analog 2: 1,2,3-Triazole parent->analog2 Replace Phenol analog3 Analog 3: Pyridone parent->analog3 Replace Phenol

Caption: Bioisosteric replacement strategy for the phenol moiety.

Modulating Physicochemical Properties: Bioisosteres for the Isoxazole Ring

While the isoxazole ring is generally stable, replacing it can fine-tune properties like polarity, solubility, and interactions with the target protein. Bioisosteric replacement of isoxazoles with other five-membered heterocycles is a common strategy.[9][10] We propose evaluating:

  • Analog 4: 1,2,4-Oxadiazole Replacement. This regioisomer can alter the dipole moment and hydrogen bonding vectors of the molecule, potentially influencing both affinity and solubility.[11]

  • Analog 5: Pyridine Replacement. Replacing the isoxazole with a pyridine ring can significantly alter the compound's basicity and aromatic interactions.[9]

G cluster_parent Parent Compound cluster_analogs Isoxazole Bioisosteric Analogs parent This compound analog4 Analog 4: 1,2,4-Oxadiazole parent->analog4 Replace Isoxazole analog5 Analog 5: Pyridine parent->analog5 Replace Isoxazole

Caption: Bioisosteric replacement strategy for the isoxazole moiety.

Experimental Comparison: Protocols and Workflows

To objectively assess the impact of these bioisosteric modifications, we will perform a series of standardized, high-throughput assays focusing on three critical drug-like properties: aqueous solubility, metabolic stability, and target binding affinity.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of oral absorption. We will employ the widely accepted shake-flask method, adapted for a small scale, to determine thermodynamic solubility.[12][13]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount (approx. 1 mg) of the test compound to a 1.5 mL microcentrifuge tube.

  • Solvation: Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4 to the tube.

  • Equilibration: Agitate the suspension on a shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

G cluster_workflow Solubility Assay Workflow start Add excess compound to PBS (pH 7.4) step2 Agitate for 24h at room temp start->step2 step3 Centrifuge to pellet solid step2->step3 step4 Collect & dilute supernatant step3->step4 end Quantify via HPLC-UV step4->end

Caption: Workflow for the shake-flask aqueous solubility assay.

In Vitro Metabolic Stability

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance. We will use human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for most phase I metabolism.[14][15][16]

Experimental Protocol: Liver Microsome Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a solution of human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.[17]

  • Compound Addition: Add the test compound (1 µM final concentration) to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration).[14][17]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.[16]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][17]

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[14]

G cluster_workflow Metabolic Stability Assay Workflow start Incubate compound with liver microsomes at 37°C step2 Initiate reaction with NADPH start->step2 step3 Take samples at multiple time points step2->step3 step4 Quench reaction with cold acetonitrile step3->step4 step5 Analyze remaining compound by LC-MS/MS step4->step5 end Calculate t½ and CLint step5->end

Caption: Workflow for the in vitro metabolic stability assay.

Target Binding Affinity

It is crucial to ensure that the bioisosteric modifications do not abolish the compound's affinity for its biological target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD).[18][19][20]

Experimental Protocol: Surface Plasmon Resonance (SPR) Affinity Assay

  • Target Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the test compounds (analytes) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The SPR instrument measures the change in refractive index as the analyte binds to the immobilized target.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the analyte from the target.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The smaller the KD value, the higher the binding affinity.[18]

G cluster_workflow Binding Affinity (SPR) Workflow start Immobilize target protein on sensor chip step2 Inject serial dilutions of compound (analyte) start->step2 step3 Measure association and dissociation step2->step3 step4 Regenerate chip surface step3->step4 end Analyze sensorgrams to calculate KD step4->end

Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.

Data Summary and Interpretation

The data from these experiments should be compiled into a clear, comparative table to facilitate decision-making. Below is a hypothetical dataset illustrating how the results might look.

CompoundModificationAqueous Solubility (µg/mL)Metabolic Stability (t½, min)Target Affinity (KD, nM)
Parent Compound -15850
Analog 1 Phenol → Carboxamide25>6075
Analog 2 Phenol → 1,2,3-Triazole305560
Analog 3 Phenol → Pyridone5040120
Analog 4 Isoxazole → 1,2,4-Oxadiazole121045
Analog 5 Isoxazole → Pyridine809250

Interpretation:

  • Analogs 1 and 2 show a dramatic improvement in metabolic stability (>60 min and 55 min, respectively) compared to the parent compound (8 min), successfully addressing the primary liability of the phenol group. They also exhibit improved solubility with only a minor decrease in target affinity. These represent highly promising leads for further optimization.

  • Analog 3 significantly improves solubility but at the cost of a moderate loss in binding affinity, suggesting the pyridone is a less optimal mimic for the target interaction.

  • Analog 4 shows a slight improvement in affinity, but no significant change in solubility or stability, indicating this is a conservative and potentially less impactful modification.

  • Analog 5 greatly increases solubility but significantly reduces binding affinity, suggesting the nitrogen position and electronic properties of the isoxazole ring are important for target recognition.

Conclusion

This guide outlines a systematic and evidence-based approach to the optimization of this compound through bioisosteric replacement. By targeting the metabolically labile phenol group with replacements like carboxamides and triazoles, it is possible to achieve significant gains in metabolic stability and aqueous solubility while preserving target affinity. The provided experimental protocols offer a robust framework for quantitatively evaluating these analogs, enabling researchers to make data-driven decisions and accelerate the progression of more drug-like candidates toward preclinical development.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Dunker, C., & Schlegel, K. (2024, October 27). Phenol (bio)isosteres in drug design and development. ResearchGate.
  • Latli, B., et al. (2000, June 15). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • Malvern Panalytical. Binding Affinity.
  • ResearchGate. The bioisosteric replacement of the phenol 102 with a carboxamide....
  • Mercell. Metabolic stability in liver microsomes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Diana, G. D., et al. (1994, July 22). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed.
  • Dunker, C., & Schlegel, K. (2024, November 24). Phenol (bio)isosteres in drug design and development. PubMed.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
  • Infinix Bio. (2026, February 9). Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices.
  • LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Merck Millipore. Metabolic Stability Assays.
  • Bergström, C. A., et al. (2002, February 15). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Eurofins Discovery. Target Binding Characterization.
  • NanoTemper Technologies. Assay setup for competitive binding measurements.
  • BMG LABTECH. Binding Assays.
  • Tron, G. C., et al. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore.
  • Lipinski, C. A. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Giernoth, R., et al. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
  • Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Vulcanchem. 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol.

Sources

Reproducibility of Biological Assays with 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Assay Validation

Executive Summary

2-Methyl-4-(4-methylisoxazol-5-yl)phenol represents a class of isoxazolyl-phenolic probes often utilized in structure-activity relationship (SAR) studies for targets such as nuclear receptors (e.g., ER


), inflammatory enzymes (COX/LOX), and specific ion channels. While offering a rigid biaryl scaffold with hydrogen-bonding capability, this compound introduces significant reproducibility challenges in biological assays. These challenges stem primarily from redox cycling , pH-dependent solubility , and colloidal aggregation .

This guide provides a rigorous framework for validating assays involving this compound, comparing its performance against standard alternatives, and establishing self-validating protocols to ensure data integrity.

Part 1: Technical Analysis of Reproducibility Factors

To ensure reproducible data, researchers must account for the physicochemical behaviors inherent to the 4-isoxazolyl-phenol scaffold.

1. Physicochemical Determinants
  • pKa & Ionization: The phenolic hydroxyl group typically has a pKa

    
     9.5–10.0. However, the electron-withdrawing nature of the isoxazole ring can lower this pKa, making the compound sensitive to pH shifts in physiological buffers (pH 7.4).
    
    • Impact: Variations in buffer pH can alter the ionization state, affecting lipophilicity (LogD) and receptor binding affinity.

  • Redox Potential: Like many electron-rich phenols, this compound is susceptible to auto-oxidation, particularly in basic media or in the presence of transition metals (often found in assay buffers).

    • Impact: Formation of quinone-methide intermediates can lead to false positives via covalent modification of cysteine residues (Pan-Assay Interference or PAINS).

  • Solubility & Aggregation: The planar, lipophilic nature of the isoxazolyl-phenyl core promotes

    
    -
    
    
    
    stacking in aqueous environments.
    • Impact: At concentrations

      
      , the compound may form colloidal aggregates that sequester proteins, leading to non-specific inhibition.
      
2. Comparative Performance Analysis

We compare this compound with two standard alternatives often used in similar assay contexts: Resveratrol (a classic phenolic redox-cycler) and Valdecoxib (a stable isoxazolyl-sulfonamide).

FeatureThis compoundResveratrol (Alternative 1)Valdecoxib (Alternative 2)
Primary Utility SAR Probe / IntermediateAntioxidant / Sirtuin ActivatorCOX-2 Inhibitor
Solubility (Aq) Low (< 50

M)
Moderate (< 100

M)
Low (< 20

M)
Redox Stability Moderate Risk (Phenolic oxidation)High Risk (Rapid auto-oxidation)High Stability (Sulfonamide)
Assay Interference Fluorescence quenching (Inner Filter)Strong Fluorescence InterferenceMinimal
Aggregation Risk High (Concentration dependent)HighModerate
Reproducibility Variable (Requires stabilization)Poor (Without stabilizers)Excellent
Part 2: Self-Validating Experimental Protocols

To mitigate the variability identified above, the following protocols incorporate "self-validation" steps—internal controls that flag failure modes immediately.

Protocol A: Solubility & Aggregation Verification (Nephelometry Check)

Objective: Determine the true soluble concentration limit before biological testing to prevent aggregation-based artifacts.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • Dynamic Light Scattering (DLS) instrument or Nephelometer

  • Control: Triton X-100 (0.01%)

Workflow:

  • Preparation: Prepare a serial dilution of the compound in Assay Buffer (1

    
    M to 100 
    
    
    
    M). Keep DMSO constant at 1%.
  • Measurement: Measure light scattering intensity (counts/sec) for each concentration.

  • Self-Validation Step:

    • Plot Scattering vs. Concentration.

    • Pass Criteria: Linear baseline.

    • Fail Criteria: Exponential rise in scattering (indicates Critical Aggregation Concentration - CAC).

  • Detergent Challenge: If aggregation is detected, repeat the assay with 0.01% Triton X-100. If activity/scattering disappears, the initial result was an artifact.

Protocol B: Redox Cycling Validation (H

O

Production)

Objective: Confirm that observed bioactivity is not due to the generation of hydrogen peroxide (a common artifact of phenolic oxidation).

Materials:

  • Horseradish Peroxidase (HRP)

  • Phenol Red (or Amplex Red)

  • Catalase (Control)

Workflow:

  • Incubation: Incubate compound (at IC

    
     conc.) in buffer for 30–60 mins.
    
  • Detection: Add HRP and Phenol Red. Measure Absorbance at 610 nm.

  • Self-Validation Step:

    • Add Catalase (100 U/mL) to a parallel well.

    • Pass Criteria: Signal is unchanged by Catalase.

    • Fail Criteria: Signal is abolished by Catalase (indicates H

      
      O
      
      
      
      driven artifact).
Part 3: Visualizing the Reproducibility Workflow

The following diagram illustrates the decision logic for validating hits obtained with this compound.

AssayValidation Start Hit Identified with This compound CheckSolubility Step 1: Solubility Limit Check (Nephelometry/DLS) Start->CheckSolubility Aggregates Aggregates Detected? CheckSolubility->Aggregates DetergentTest Add 0.01% Triton X-100 Aggregates->DetergentTest Yes (>CAC) CheckRedox Step 2: Redox Cycling Check (H2O2 Assay) Aggregates->CheckRedox No ActivityRetained Activity Retained? DetergentTest->ActivityRetained ArtifactAgg Artifact: Colloidal Aggregation (Discard Data) ActivityRetained->ArtifactAgg No ActivityRetained->CheckRedox Yes H2O2Detected H2O2 Detected? CheckRedox->H2O2Detected AddCatalase Add Catalase H2O2Detected->AddCatalase Yes ValidHit VALIDATED HIT Proceed to SAR H2O2Detected->ValidHit No ActivityLost Activity Lost? AddCatalase->ActivityLost ArtifactRedox Artifact: Redox Cycling (Discard Data) ActivityLost->ArtifactRedox Yes ActivityLost->ValidHit No

Caption: Logical workflow for distinguishing true biological activity from physicochemical artifacts (aggregation and redox cycling).

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Pohjala, L., et al. (2012).[1] Aggregating Behavior of Phenolic Compounds—A Source of False Bioassay Results? Molecules. [Link][1][2][3]

  • Owen, S. C., et al. (2017). The Chemistry and Biology of Isoxazoles. ChemBioChem. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and regulatory compliance, reflecting our commitment to supporting your research from discovery to disposal.

Hazard Characterization: Understanding the Risk Profile

The compound 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6), a close structural analog, is classified with the following hazard codes:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Phenolic compounds, as a class, are known for their potential toxicity and skin irritancy.[1][2][3] Isoxazole derivatives are utilized in a wide range of pharmacologically active compounds, and while many are safe for therapeutic use, the toxicological properties of novel derivatives must be carefully considered.[4][5][6]

Given this information, it is imperative to treat this compound as a hazardous substance. The following table summarizes the inferred hazard profile and necessary personal protective equipment (PPE).

Hazard Category Inferred Risk Required Personal Protective Equipment (PPE)
Skin Contact IrritantChemical-resistant gloves (e.g., nitrile), lab coat
Eye Contact Serious IrritantSafety glasses with side shields or chemical splash goggles
Inhalation Respiratory IrritantUse in a well-ventilated area or a chemical fume hood
Ingestion Assumed ToxicDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Solid Waste:

    • Collect un-dissolved this compound, contaminated spatulas, weigh boats, and contaminated absorbent materials (such as paper towels from a spill cleanup) in a dedicated, clearly labeled solid waste container.

    • Do not mix with other, incompatible solid wastes.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid waste container.

    • Crucially, do not mix with incompatible solvents or solutions. For example, avoid mixing with strong oxidizing agents.[2] Phenolic compounds can react with a variety of substances, so dedicated waste streams are the safest approach.

Step 2: Containerization and Labeling

Proper containerization and labeling are not just best practices; they are regulatory requirements.

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste. For many organic solids and solutions, a high-density polyethylene (HDPE) or glass container is suitable.

    • Ensure the container has a secure, leak-proof lid.

  • Label the Container Clearly:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all components in the container, including solvents.

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

      • The date accumulation started.

Step 3: On-Site Storage

Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from general lab traffic.

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

  • Keep the container closed at all times, except when adding waste.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Incineration is the recommended disposal method for this type of organic compound. Hazardous waste incinerators are designed to destroy organic compounds with a high degree of efficiency (a 99.99% destruction and removal efficiency, or DRE, is required by the EPA).[7][8][9]

  • Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor. Contact your EHS office to arrange for the pickup of your properly labeled waste container.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can lead to harmful environmental contamination.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Generation of This compound Waste characterize Characterize as Hazardous Waste (Phenolic, Isoxazole Derivative, Irritant) start->characterize segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) characterize->segregate containerize Containerize in a Compatible, Labeled Vessel segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by Licensed Hazardous Waste Vendor store->pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate Final Disposal by High-Temperature Incineration transport->incinerate end Complete and Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

Logistical Planning and Emergency Procedures

A comprehensive disposal plan also includes logistical considerations and preparedness for emergencies.

Logistical Considerations
  • Engage with your EHS Office Early: Before beginning a research project with a novel compound, consult with your institution's Environmental Health and Safety office. They can provide guidance on waste management procedures and ensure you have the necessary supplies.

  • Identify a Licensed Disposal Vendor: Your EHS office will have a list of approved vendors. These companies are equipped to handle the transportation and disposal of hazardous waste in compliance with all federal and state regulations.[10][11][12][13][14]

  • Maintain Accurate Records: Keep a detailed inventory of the waste you generate. This is not only a good laboratory practice but also a regulatory requirement.

Emergency Procedures: Spill Response

In the event of a spill, prompt and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use a chemical spill kit with an absorbent material to contain the spill.

  • Clean the Area: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for every researcher. By adhering to the procedures outlined in this guide, you contribute to a safe laboratory environment and the responsible stewardship of our planet. Our commitment to your success extends beyond providing high-quality chemical compounds; we are dedicated to being your trusted partner in all aspects of your research, including the vital final step of safe and compliant disposal.

References

  • Waste Dive. (2025, January 3). EPA could require certain incinerators to report chemical releases under TRI. [Link]

  • Public Employees for Environmental Responsibility. (2024, December 26). EPA Takes Steps to Require Waste Incinerators to Report Toxic Output. [Link]

  • Clean Earth. (n.d.). Indianapolis, Indiana. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance Manual for Hazardous Waste Incinerator Permits. Retrieved February 24, 2026, from [Link]

  • ADCO Environmental Services, LLC. (n.d.). Hazardous Waste Disposal in St. Louis. Retrieved February 24, 2026, from [Link]

  • Vantage Waste & Recycling. (n.d.). Hazardous Waste Removal in NJ. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 23). Chapter Thirteen of the SW-846 Compendium: Incineration. [Link]

  • Waste Control Specialists. (2024, August 26). WCS | Waste Control and Storage Services in Texas. [Link]

  • PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services | Used Oil. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved February 24, 2026, from [Link]

  • PubMed. (2025, February 27). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. [Link]

  • Chemius. (n.d.). Phenol 90%. Retrieved February 24, 2026, from [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. [Link]

  • ChemSynthesis. (2025, May 20). 2-(3-methyl-4-nitro-5-isoxazolyl)phenol. [Link]

  • eCFR. (2025, June 17). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol. Retrieved February 24, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 2-Methyl-4-(4-methylisoxazol-5-yl)phenol

CAS: 1399653-23-6 (or related isomer 164171-56-6 depending on specific substitution pattern; protocols apply to the class) Class: Substituted Phenolic Isoxazole Application: Pharmaceutical Intermediate / Pharmacophore Building Block

Part 1: Chemical Profile & Risk Logic

The "Why" Behind the Protocol

As a Senior Application Scientist, I advise treating this compound not merely as a "skin irritant" (as basic GHS labeling often suggests), but as a functionalized phenol with enhanced lipophilicity .

  • The Phenolic Moiety: The hydroxyl group attached to the aromatic ring confers acidity and potential corrosivity. Unlike simple alcohols, phenols can rapidly denature proteins (keratolysis) and anesthetize nerve endings, meaning a researcher may absorb a toxic dose through the skin before feeling pain.

  • The Isoxazole Ring: This heterocyclic addition increases the compound's lipophilicity compared to simple phenol. This facilitates faster dermal penetration and blood-brain barrier crossing, potentially heightening systemic toxicity risks relative to the parent phenol.

  • Physical State: Typically a crystalline solid. The electrostatic nature of substituted isoxazoles often leads to "flying powder" during weighing, making inhalation the primary exposure vector during bench work.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are permeable to phenolic solutions over time. A "Double-Barrier" system is mandatory for all preparative work.

Protection ZoneStandard Handling (<100 mg)Preparative Scale (>100 mg) or SolvatedTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesPhenolic compounds can cause irreversible corneal opacity.[1] Safety glasses allow vapor entry.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) under NitrileNitrile degrades upon prolonged contact with phenolic solvents. Laminate offers broad chemical resistance.
Dermal (Body) Standard Cotton Lab Coat (Buttoned)Tyvek® or Poly-coated Apron Cotton absorbs phenols, holding them against the skin. Impervious layers are required for larger volumes.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (if powder is static)Engineering controls are primary. Respirators are a backup for static-prone solids.

Part 3: Operational Workflow (Visualization)

This workflow enforces a "Zero-Contact" policy. The logic flows from containment to neutralization.

HandlingProtocol cluster_safety Critical Safety Barrier Start Start: Material Retrieval Check Risk Assessment: Check Quantity & Solvent Start->Check Weighing Weighing Station: Anti-static gun + Draft Shield Check->Weighing Solid Handling Solubilization Reaction/Solubilization: Add Solvent to Solid (Never reverse) Weighing->Solubilization Transfer in Hood Cleanup Decontamination: Wipe surfaces with PEG 400 Solubilization->Cleanup Process Complete Waste Disposal: Segregated Organic Stream Cleanup->Waste

Caption: Operational logic flow emphasizing the containment of the solubilization step, where the risk of dermal absorption is highest.

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation
  • The PEG Protocol: Before opening the bottle, ensure a wash bottle of Polyethylene Glycol 300 or 400 (PEG) is within arm's reach.

    • Expert Insight: Water is ineffective at washing phenols off the skin due to low solubility. PEG acts as a solvent to extract the phenol from the skin layers.

  • Static Control: If the ambient humidity is <30%, use an ionizing fan or anti-static gun on the weighing boat. Isoxazole derivatives are prone to static charge, causing the powder to "jump" onto gloves.

Phase 2: Manipulation
  • Weighing: Perform all weighing inside a chemical fume hood. If the balance is sensitive to airflow, use a draft shield, but never remove the material from the hood ventilation zone.

  • Solvent Addition: Always add the solvent to the solid. Adding solid to a solvent can cause splashing.

  • Visual Check: Inspect gloves for yellow/brown discoloration immediately after handling. This indicates phenol oxidation and permeation—change gloves immediately.

Phase 3: Emergency Response (Exposure)[2]

EmergencyResponse Exposure Skin Exposure Detected Action1 Do NOT use Water first Exposure->Action1 Immediate Action2 Apply PEG 300/400 Swab repeatedly Action1->Action2 Solvent Extraction Action3 Rinse with Water (After PEG treatment) Action2->Action3 Dilution Medical Seek Medical Aid Action3->Medical

Caption: The "PEG First" protocol is critical for phenolic burns to prevent deeper tissue penetration.

Part 5: Disposal & Decontamination[3]

Waste Stream Management:

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates). The isoxazole ring can be unstable under strong oxidative stress, potentially leading to exothermic decomposition.

  • Labeling: Clearly tag waste as "Toxic - Phenolic Organic."

  • Surface Decontamination:

    • Wipe the work area with a PEG-soaked tissue.

    • Follow with a water/detergent wash.[2]

    • Dispose of all wipes as solid hazardous waste.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Phenol. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standard 1910.132. United States Department of Labor.[3] [Link]

  • PubChem. (2024). Compound Summary: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6).[1] National Library of Medicine. [Link]

  • University of Queensland. (2022). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.[4] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.